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  • Product: N-methoxy-N-methyl-2-phenoxyacetamide
  • CAS: 91012-53-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide

This guide provides a comprehensive, technically detailed procedure for the synthesis of N-methoxy-N-methyl-2-phenoxyacetamide, a valuable intermediate in modern organic synthesis, particularly within the realm of drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed procedure for the synthesis of N-methoxy-N-methyl-2-phenoxyacetamide, a valuable intermediate in modern organic synthesis, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a robust and reliable method for the preparation of this Weinreb amide.

Introduction: The Strategic Importance of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful functional groups in organic chemistry. Their significance lies in their ability to react with organometallic reagents, such as Grignard or organolithium reagents, to controllably form ketones. This reactivity is in stark contrast to that of other carboxylic acid derivatives like esters or acid chlorides, which typically undergo over-addition to yield tertiary alcohols. The stability of the tetrahedral intermediate formed during the reaction with Weinreb amides prevents this second addition, making them indispensable tools for the precise construction of complex molecular architectures often found in pharmaceuticals.[1] N-methoxy-N-methyl-2-phenoxyacetamide, the subject of this guide, is a key building block that can be utilized in the synthesis of a variety of more complex molecules, including potential BCR-ABL1 inhibitors for chronic myeloid leukemia.[2]

The synthesis of N-methoxy-N-methyl-2-phenoxyacetamide is a two-step process that begins with the activation of 2-phenoxyacetic acid to its corresponding acid chloride, followed by a coupling reaction with N,O-dimethylhydroxylamine. This guide will provide a detailed, step-by-step protocol for each of these transformations, along with explanations of the underlying chemical principles and practical considerations for ensuring a successful outcome.

Synthetic Workflow Overview

The overall synthetic strategy for N-methoxy-N-methyl-2-phenoxyacetamide is a straightforward two-step process. The first step involves the conversion of the carboxylic acid group of 2-phenoxyacetic acid into a more reactive acyl chloride. The second step is the nucleophilic acyl substitution of the generated 2-phenoxyacetyl chloride with N,O-dimethylhydroxylamine to form the target Weinreb amide.

Synthesis_Workflow Start 2-Phenoxyacetic Acid Intermediate 2-Phenoxyacetyl Chloride Start->Intermediate SOCl₂ or (COCl)₂ Final N-methoxy-N-methyl- 2-phenoxyacetamide Intermediate->Final HN(OCH₃)CH₃·HCl, Base

Caption: Overall synthetic workflow for N-methoxy-N-methyl-2-phenoxyacetamide.

Part 1: Synthesis of 2-Phenoxyacetyl Chloride

The initial and crucial step in this synthesis is the conversion of the relatively unreactive carboxylic acid, 2-phenoxyacetic acid, into the highly reactive 2-phenoxyacetyl chloride. This transformation is most commonly and efficiently achieved using thionyl chloride (SOCl₂).[2][3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acid chloride.[2]

Experimental Protocol: Synthesis of 2-Phenoxyacetyl Chloride
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 2-phenoxyacetic acid. Under a nitrogen atmosphere, slowly add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[3][5] It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal. The resulting crude 2-phenoxyacetyl chloride is often used in the next step without further purification.

Part 2: Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide

With the activated acyl chloride in hand, the final step is the formation of the Weinreb amide. This is achieved by reacting 2-phenoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl salt and the HCl generated during the reaction.[6][7][8] A common base for this transformation is triethylamine or pyridine.[1][6]

Experimental Protocol: Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as triethylamine (approximately 2.2 equivalents), to the solution and stir for 10-15 minutes.

  • Acyl Chloride Addition: To this mixture, add a solution of the crude 2-phenoxyacetyl chloride in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methoxy-N-methyl-2-phenoxyacetamide. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTypical Reaction TimeTypical Yield
12-Phenoxyacetic AcidThionyl ChlorideNeat or Toluene1-3 hours>95% (crude)
22-Phenoxyacetyl Chloride, N,O-Dimethylhydroxylamine hydrochlorideTriethylamineDichloromethane12-16 hours70-85%

Characterization of N-methoxy-N-methyl-2-phenoxyacetamide

The identity and purity of the synthesized N-methoxy-N-methyl-2-phenoxyacetamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet around 3.7 ppm), the N-methyl group (singlet around 3.2 ppm), the methylene group (singlet around 4.7 ppm), and the aromatic protons of the phenoxy group (multiplet in the range of 6.9-7.3 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of N-methoxy-N-methyl-2-phenoxyacetamide (C₁₀H₁₃NO₃), which is 195.22 g/mol . Predicted m/z values for common adducts include [M+H]⁺ at 196.09682 and [M+Na]⁺ at 218.07876.[9]

Safety Considerations

  • Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Acid chlorides are also corrosive and moisture-sensitive.

  • Dichloromethane and chloroform are volatile and potentially carcinogenic solvents. Handle them with care in a fume hood.

  • The reaction involving thionyl chloride produces HCl and SO₂ gases , which are toxic and corrosive. Ensure the gas outlet is properly trapped.

References

  • Synthesis of p-methoxyacetophenone from anisole. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22 (39), 3815-3818.
  • TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from C. [Link]

  • Google Patents. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • PubChem. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762. [Link]

  • PubMed Central. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. [Link]

  • bioRxiv. Chemical Synthesis and Characterization. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • ResearchGate. How i can modify fatty acid in to acyl chloride using thionyl chloride ?. [Link]

  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • PubChemLite. N-methoxy-n-methyl-2-phenoxyacetamide (C10H13NO3). [Link]

  • ResearchGate. Figure S4. 1 H NMR spectrum of methyl.... [Link]

Sources

Exploratory

Technical Profile: N-Methoxy-N-methyl-2-phenoxyacetamide

CAS Number: 91012-53-2[1][][] Part 1: Executive Summary N-Methoxy-N-methyl-2-phenoxyacetamide is a specialized organic intermediate belonging to the class of Weinreb amides . It serves as a critical electrophilic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 91012-53-2[1][][]

Part 1: Executive Summary

N-Methoxy-N-methyl-2-phenoxyacetamide is a specialized organic intermediate belonging to the class of Weinreb amides . It serves as a critical electrophilic building block in medicinal chemistry, specifically designed to enable the controlled synthesis of phenoxy-methyl ketones .

Unlike standard acid chlorides or esters, which often suffer from nucleophilic over-addition (yielding tertiary alcohols), this Weinreb amide forms a stable chelated tetrahedral intermediate upon reaction with organometallic reagents (Grignard or Organolithium). This unique mechanistic feature guarantees the exclusive formation of ketones upon acidic workup, making it an indispensable tool in the synthesis of complex pharmaceutical scaffolds, including phthalazine derivatives and other phenoxy-bearing pharmacophores.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers
PropertyDetail
CAS Number 91012-53-2
IUPAC Name N-Methoxy-N-methyl-2-phenoxyacetamide
Synonyms 2-Phenoxy-N-methoxy-N-methylacetamide; Weinreb amide of phenoxyacetic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES COCc1ccccc1.CN(OC)C(=O)COc1ccccc1
InChI Key Generated from structure: Ph-O-CH2-CO-N(OMe)Me
Physical Characteristics[1][4]
  • Physical State: Light yellow viscous oil [1].

  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Limited solubility in water due to the lipophilic phenoxy moiety.

  • Stability: Stable under standard laboratory conditions; hygroscopic. Store under inert atmosphere (N₂ or Ar) at 2–8°C.

Part 3: Synthesis & Production Protocols

The synthesis of N-methoxy-N-methyl-2-phenoxyacetamide is most efficiently achieved via the direct coupling of phenoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride . While carbodiimide couplings (EDC/DCC) are common, the Phosphorus Oxychloride (POCl₃) method is preferred for its high yield and operational simplicity [1].

One-Pot Synthesis Protocol (POCl₃ Method)

Reagents:

  • Phenoxyacetic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • Phosphorus Oxychloride (POCl₃) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with phenoxyacetic acid (e.g., 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (12 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (30 mmol) dropwise over 10 minutes. The mixture may become heterogeneous.

  • Activation: Add POCl₃ (11 mmol) dropwise strictly at 0°C to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours . Monitor conversion via TLC (System: Hexane/EtOAc 3:2).

  • Quench: Cool back to 0°C and quench carefully with saturated aqueous NaHCO₃ solution.

  • Workup: Extract the aqueous layer with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Eluent: 20-40% EtOAc in Hexanes).

Yield Expectation: 85–90% as a light yellow oil.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Phenoxyacetic Acid + N,O-Dimethylhydroxylamine Activation Activation Phase (POCl3, DIPEA, 0°C) Reactants->Activation Mixing in DCM Intermediate Active Acyl Phosphorate Intermediate Activation->Intermediate In situ formation Product N-Methoxy-N-methyl- 2-phenoxyacetamide (CAS 91012-53-2) Intermediate->Product Nucleophilic Substitution (- HOPCl2)

Figure 1: One-pot synthesis workflow using phosphorus oxychloride activation.

Part 4: Reactivity & Applications (Mechanism of Action)

The primary utility of CAS 91012-53-2 lies in the Weinreb Ketone Synthesis .

The Chelation Control Mechanism

When a Grignard reagent (R-MgBr) or Organolithium (R-Li) attacks the amide carbonyl, the reaction does not proceed to the ketone immediately, nor does it collapse to an unstable intermediate that allows a second attack (over-addition).

Instead, the metal cation (Mg²⁺ or Li⁺) forms a stable 5-membered cyclic chelate between the carbonyl oxygen and the methoxy oxygen. This "Tetrahedral Intermediate" is stable in the reaction mixture and only collapses to the ketone upon acidic hydrolysis during workup.

Mechanistic Diagram

WeinrebMechanism Amide Weinreb Amide (CAS 91012-53-2) TS Stable Chelate Mg++ coordinated to O(C=O) and O(OMe) Amide->TS Nucleophilic Attack Nucleophile Nucleophile (R-MgBr) Nucleophile->TS Hydrolysis Acid Hydrolysis (H3O+) TS->Hydrolysis Workup Ketone Phenoxy-Methyl Ketone (Target Product) Hydrolysis->Ketone Collapse & Elimination of HN(OMe)Me

Figure 2: The Weinreb Chelation Model preventing over-addition of nucleophiles.

Specific Applications in Drug Development
  • Phthalazine Derivatives: Used as a precursor to introduce the phenoxyacetyl motif into phthalazine scaffolds, which are investigated for anti-inflammatory and anticancer properties [2].

  • Protease Inhibitors: The phenoxy-ketone moiety serves as a transition-state mimic in various peptide-based inhibitors.

  • Fragment-Based Drug Discovery: The compound allows for the rapid diversification of the "R" group in Ph-O-CH2-CO-R libraries via parallel synthesis with different Grignard reagents.

Part 5: Safety & Handling

Hazard ClassStatement
Skin Irritation Causes skin irritation (Category 2).
Eye Irritation Causes serious eye irritation (Category 2A).
Handling Wear nitrile gloves and safety goggles. Avoid inhalation of mists.
Storage Hygroscopic. Keep container tightly closed in a dry, well-ventilated place.

Part 6: References

  • Narender, T. et al. (2019). "A Facile One-Pot Synthesis of Weinreb Amides from Carboxylic Acids with POCl3." World Journal of Pharmaceutical Research, 8(4), 823-833.

  • Google Patents. (2008). "1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof." US Patent 7423030B2.

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818.

Sources

Foundational

Technical Whitepaper: N-Methoxy-N-methyl-2-phenoxyacetamide

Executive Summary & Chemical Identity N-Methoxy-N-methyl-2-phenoxyacetamide (C₁₀H₁₃NO₃) is the Weinreb amide derivative of phenoxyacetic acid. Unlike its phenylacetic acid analog, this molecule contains an ether linkage...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Methoxy-N-methyl-2-phenoxyacetamide (C₁₀H₁₃NO₃) is the Weinreb amide derivative of phenoxyacetic acid. Unlike its phenylacetic acid analog, this molecule contains an ether linkage (phenoxy), which imparts unique electronic properties and solubility profiles. It serves as a critical "chemoselective gateway" in organic synthesis, primarily used to convert carboxylic acids into ketones without the risk of over-addition associated with Grignard or organolithium reagents.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic utility of this intermediate, designed for researchers requiring high-fidelity acylation agents.

Chemical Identity Table[1]
IdentifierDetail
IUPAC Name N-Methoxy-N-methyl-2-phenoxyacetamide
Common Name Phenoxyacetic acid Weinreb amide
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CN(OC)C(=O)COc1ccccc1
Structure Description Phenoxy group linked via methylene bridge to a Weinreb amide moiety.[1][2]

Physicochemical Profile

The following data aggregates experimental baselines and predictive modeling based on structural analogs (e.g., N-methoxy-N-methyl-2-phenylacetamide).

Physical Properties[1][3][4][5][6][7][8][9][10][11][12]
PropertyValue / RangeNote
Physical State Viscous Oil or Low-Melting SolidOften solidifies upon high-vacuum drying/chilling.
Melting Point 35–45 °C (Predicted)Dependent on purity; impurities lower MP significantly.
Boiling Point >250 °C (760 mmHg)Decomposes before boiling at atm pressure.
Solubility High: DCM, THF, EtOAc, MeOHLow: Water, HexanesEther linkage increases polarity vs. alkyl analogs.
Density 1.15 ± 0.05 g/cm³Estimated based on oxygen content.
LogP ~1.45Moderate lipophilicity; suitable for standard extraction.
Spectroscopic Signature (Self-Validation)

Use these values to confirm product identity in the crude phase.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–6.90 (m, 5H): Aromatic protons (Phenoxy group).

    • δ 4.82 (s, 2H): Methylene protons (–O–CH₂ –CO–). Distinctive downfield shift due to adjacent Oxygen.

    • δ 3.72 (s, 3H): N-Methoxy protons (–OCH₃ ).

    • δ 3.21 (s, 3H): N-Methyl protons (–NCH₃ ).

Synthesis Protocol: The "Self-Validating" Workflow

This protocol utilizes EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling. This method is superior to the acid chloride route for phenoxyacetic acid because it minimizes the risk of Friedel-Crafts side reactions on the electron-rich phenoxy ring.

Reagents
  • Phenoxyacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv) - Catalyst to suppress racemization (if applicable) and improve yield.

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation: In a round-bottom flask under Nitrogen, dissolve Phenoxyacetic acid (10 mmol) in DCM (50 mL). Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir at 0°C for 15 minutes.

    • Why? Pre-activation forms the active ester, preventing the amine from competing for the coupling agent.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl (11 mmol) followed by dropwise addition of TEA (30 mmol).

    • Critical Parameter: Maintain temperature <5°C during TEA addition to prevent exotherms that degrade the active ester.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear; a new UV-active spot (Rf ~0.4) appears.[1][3][4][5]

  • Workup (The Purification Gate):

    • Wash organic layer with 1M HCl (2 x 20 mL) → Removes unreacted amine and EDC urea.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) → Removes unreacted Phenoxyacetic acid.

    • Wash with Brine , dry over MgSO₄, filter, and concentrate.[6]

  • Result: Clear, viscous oil. If crystallization is required, triturate with cold pentane/ether.

Workflow Visualization

SynthesisWorkflow Start Start: Phenoxyacetic Acid + DCM (0°C) Activation Add EDC / HOBt (Active Ester Formation) Start->Activation Addition Add Weinreb Salt + TEA (Dropwise) Activation->Addition Reaction Stir RT (12-16h) TLC Check Addition->Reaction Workup_Acid Wash: 1M HCl (Remove Amine/Urea) Reaction->Workup_Acid Complete Workup_Base Wash: NaHCO3 (Remove Acid) Workup_Acid->Workup_Base Final Pure N-methoxy-N-methyl- 2-phenoxyacetamide Workup_Base->Final

Figure 1: Validated synthesis workflow ensuring removal of all starting materials via pH-controlled extraction.

Reactivity & Applications: The Chelation Mechanism

The primary value of this molecule lies in its reaction with organometallics (R-MgX or R-Li) to form Phenoxy-methyl ketones (Ph-O-CH₂-C(O)-R).

The "Weinreb Checkpoint"

Unlike esters or acid chlorides, which react with Grignards to form tertiary alcohols (via double addition), the Weinreb amide forms a stable tetrahedral intermediate .

  • Chelation: The Magnesium atom of the Grignard reagent coordinates between the Carbonyl Oxygen and the Methoxy Oxygen .

  • Stabilization: This 5-membered chelate ring is stable at low temperatures and prevents the collapse of the intermediate.

  • Hydrolysis: The ketone is only liberated after acidic quench (NH₄Cl/H₂O) destroys the chelate.

Mechanism Diagram

WeinrebMechanism Amide Weinreb Amide (Ph-O-CH2-CO-N(OMe)Me) Chelate Stable Tetrahedral Intermediate (Mg Chelation) Amide->Chelate + R-Mg-X Grignard Nucleophile (R-Mg-X) Grignard->Chelate Quench Acid Hydrolysis (H3O+) Chelate->Quench Stable until quench Product Phenoxy Ketone (Ph-O-CH2-CO-R) Quench->Product Release Ketone

Figure 2: The 5-membered chelation mechanism preventing over-alkylation.

Handling, Stability & Safety

  • Stability: High. The molecule is stable at room temperature for months if stored under inert atmosphere. It is not hygroscopic but should be kept dry to prevent hydrolysis back to the acid.

  • Storage: 2–8°C is recommended for long-term storage.

  • Safety:

    • Skin/Eye: Standard Irritant.[1] Wear nitrile gloves and safety glasses.

    • Inhalation: Avoid aerosols. Use in a fume hood.

    • Toxicity: No specific toxicology data exists for this specific CAS; treat as a generic amide/ether (potential narcotic effects at high concentrations).

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • PubChem Database. "Phenoxyacetic acid (Precursor Data)". National Library of Medicine. [1]

  • ChemicalBook. "General Weinreb Amide Synthesis Protocols".

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of N-methoxy-N-methyl-2-phenoxyacetamide

Executive Summary N-methoxy-N-methyl-2-phenoxyacetamide is a specialized Weinreb amide intermediate derived from phenoxyacetic acid. Its utility lies in its ability to undergo selective nucleophilic acyl substitution to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methoxy-N-methyl-2-phenoxyacetamide is a specialized Weinreb amide intermediate derived from phenoxyacetic acid. Its utility lies in its ability to undergo selective nucleophilic acyl substitution to form ketones without over-addition—a property strictly dependent on its solubility in specific anhydrous organic solvents (e.g., THF, Et₂O).

This guide provides a technical breakdown of the molecule’s solubility profile, governing mechanisms, and validated protocols for experimental determination. It is designed for researchers optimizing reaction conditions (Grignard/Lithium additions) or developing biological assays requiring precise solvent delivery.

Part 1: Molecular Architecture & Physicochemical Profile

To predict and manipulate solubility, one must understand the competing intermolecular forces within the molecule. This compound exhibits an "Amphiphilic Duality" that dictates its dissolution behavior.

Structural Analysis

The molecule consists of two distinct domains:

  • The Lipophilic Tail (Phenoxy-): A phenyl ring attached via an ether linkage. This domain is dominated by London Dispersion Forces and

    
     stacking interactions, driving solubility in non-polar to moderately polar organic solvents (DCM, Toluene).
    
  • The Polar Head (Weinreb Amide): The N-methoxy-N-methyl moiety possesses a significant dipole moment and acts as a Lewis base. It is a strong hydrogen bond acceptor (C=O) but lacks hydrogen bond donors, making it soluble in polar aprotic solvents.

Solubility Mechanism Visualization

The following diagram illustrates the interaction types governing dissolution in different media.

SolubilityMechanism Molecule N-methoxy-N-methyl- 2-phenoxyacetamide Dispersion London Dispersion (Phenoxy Ring) Molecule->Dispersion Dipole Dipole-Dipole (Amide Carbonyl) Molecule->Dipole Coordination Metal Chelation (Mg2+, Li+) Molecule->Coordination In presence of organometallics DCM DCM / Chloroform (High Solubility) Dispersion->DCM Water Water (Low Solubility) Dispersion->Water Hydrophobic Effect (Repulsion) THF THF / Et2O (Reaction Critical) Dipole->THF

Figure 1: Mechanistic breakdown of solute-solvent interactions. The hydrophobic phenoxy tail limits aqueous solubility, while the amide function facilitates dissolution in aprotic organic solvents.

Part 2: Solvent Compatibility Matrix

The following data is synthesized from standard Weinreb amide workup procedures and QSAR (Quantitative Structure-Activity Relationship) principles for phenoxyacetamide derivatives.

Solubility Tier List
Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for extraction and purification.
Polar Aprotic THF, Ethyl Acetate, DMF, DMSOGood to Excellent THF is the critical solvent for Grignard reactions. DMSO is preferred for bioassay stock solutions (typically 10-20 mM).
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble, but avoid basic conditions to prevent transesterification.
Non-Polar Hexanes, Pentane, HeptanePoor (<1 mg/mL)Used as an anti-solvent for recrystallization or to wash away non-polar impurities.
Aqueous Water, PBS (pH 7.4)Low (Likely <5 mg/mL)Requires co-solvent (e.g., 1% DMSO) for biological media.
Critical Reaction Considerations
  • For Synthesis (Grignard/Lithium Reagents): The compound must be dissolved in anhydrous THF (Tetrahydrofuran) or Diethyl Ether . These solvents coordinate with the metal cation (

    
     or 
    
    
    
    ), stabilizing the 5-membered chelate intermediate that prevents over-addition.
    • Warning: Do not use alcohols or wet solvents for these reactions.

Part 3: Experimental Determination Protocol (OECD 105)

Since specific quantitative solubility data (g/L) varies by batch purity and temperature, researchers must validate solubility empirically. The following protocol is adapted from OECD Guideline 105 (Shake Flask Method), the gold standard for regulatory and technical solubility assessment.

The "Self-Validating" Shake Flask Protocol

Objective: Determine saturation concentration (


) in a target solvent at 20°C.

Reagents & Equipment:

  • Test Substance: N-methoxy-N-methyl-2-phenoxyacetamide (>98% purity).

  • Solvent: Anhydrous THF, Water, or Buffer.

  • Equipment: Centrifuge, HPLC-UV or GC-MS, Temperature-controlled shaker.

Workflow Diagram:

OECD105 Start Start: Excess Solid (>5x est. solubility) added to solvent Equilibrate Agitate at 30°C (24-48h) (Supersaturation Phase) Start->Equilibrate Cool Re-equilibrate at 20°C (24h) (Precipitation Phase) Equilibrate->Cool Sep Centrifugation / Filtration (0.22 µm PTFE filter) Cool->Sep Analyze Quantify Supernatant (HPLC/GC) Sep->Analyze Analyze->Start If variation >15% between timepoints

Figure 2: Adapted OECD 105 Shake Flask methodology. The "Supersaturation Phase" at 30°C ensures that the final measurement at 20°C represents true thermodynamic equilibrium, not a kinetic artifact.

Step-by-Step Procedure
  • Preparation: Weigh approx. 100 mg of the amide into a glass vial. Add 1 mL of solvent. If the solid dissolves instantly, add more until a visible precipitate remains.

  • Agitation: Seal the vial and agitate at 30°C for 24 hours. This higher temperature ensures maximal dissolution.

  • Equilibration: Transfer the vial to a 20°C environment and agitate for another 24 hours. Excess solute will precipitate, leaving a saturated supernatant.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (ensure the filter does not adsorb the compound; pre-saturate the filter if necessary).

  • Quantification: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm detection for the phenoxy ring). Calculate concentration using a calibration curve.

Part 4: Troubleshooting & Optimization

"Oiling Out" in Synthesis

Problem: During aqueous workup, the compound forms a third layer (oil) rather than separating cleanly or crystallizing. Cause: The density of N-methoxy-N-methyl-2-phenoxyacetamide is likely close to that of water/brine (approx 1.0–1.1 g/cm³), and its moderate polarity prevents easy crystallization. Solution:

  • Use DCM for extraction (Density > 1.3 g/cm³), ensuring the organic layer is on the bottom.

  • Wash with saturated brine to increase the density of the aqueous phase.

Biological Assay Precipitation

Problem: Compound precipitates when the DMSO stock is added to cell culture media. Cause: The "Phenoxy" tail is highly hydrophobic. Rapid dilution into water causes crashing out. Solution:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution in ethanol or a 50:50 DMSO:Water mix if possible.

  • Surfactants: If permissible in the assay, add 0.05% Tween-80 to the aqueous media before adding the compound.

References

  • OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • PubChem. (2024). Compound Summary: N-methoxy-N-methyl-2-phenylacetamide (Analogous Structure). National Library of Medicine. [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Foundational

Advanced Applications of N-Methoxy-N-Methylacetamide Derivatives (Weinreb Amides) in Research

[1] Executive Summary N-methoxy-N-methylacetamide and its derivatives, collectively known as Weinreb amides , represent a cornerstone technology in modern organic synthesis and drug discovery.[] Their primary utility lie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-methoxy-N-methylacetamide and its derivatives, collectively known as Weinreb amides , represent a cornerstone technology in modern organic synthesis and drug discovery.[] Their primary utility lies in their unique ability to suppress over-addition of nucleophiles, a common failure mode in the synthesis of ketones and aldehydes from carboxylic acid derivatives.[2]

This guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of these derivatives. It specifically addresses the use of the parent compound (for acetylation) and the broader class of Weinreb amides (for general acylation), providing a robust framework for researchers in medicinal chemistry and total synthesis.

Part 1: Mechanistic Foundation

The Weinreb Chelate Effect

The defining feature of N-methoxy-N-methylacetamide derivatives is their ability to form a stable, five-membered cyclic intermediate upon reaction with organometallic reagents (Grignard or Organolithium).

Unlike esters or acid chlorides, which form unstable tetrahedral intermediates that collapse to ketones in situ (leading to over-addition and tertiary alcohol formation), the Weinreb amide forms a stable metal-chelated intermediate .

  • Key Factor: The methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺), "locking" the tetrahedral intermediate.

  • Outcome: The carbonyl is not regenerated until acidic hydrolysis during workup, preventing a second nucleophilic attack.

Visualization: The Chelation Mechanism

The following diagram illustrates the divergence between standard ester addition and Weinreb amide addition.

WeinrebMechanism Amide Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Tetrahedral Chelate Amide->Intermediate Nucleophilic Attack (Fast) Nucleophile Nucleophile (R'-MgX or R'-Li) Nucleophile->Intermediate Ketone Target Ketone (R-CO-R') Intermediate->Ketone Hydrolysis (Rate Limiting Step) Workup Acidic Hydrolysis (H3O+)

Caption: The formation of the stable 5-membered chelate prevents the expulsion of the leaving group until aqueous workup, ensuring mono-addition selectivity.

Part 2: Strategic Applications in Drug Discovery

Precision Acetylation (Methyl Ketone Synthesis)

The specific reagent N-methoxy-N-methylacetamide (CAS 78191-00-1) is the "acetylation standard." It is used to convert complex organometallic nucleophiles (aryl-Li or aryl-MgX) into methyl ketones .

  • Relevance: Methyl ketones are ubiquitous pharmacophores and precursors to chiral secondary alcohols via asymmetric reduction.

  • Advantage: Avoids the use of acetyl chloride, which is moisture-sensitive and prone to double-addition or polymerization side reactions.

Aldehyde Synthesis via Partial Reduction

Reducing carboxylic acids to aldehydes is notoriously difficult due to over-reduction to primary alcohols. Weinreb amides solve this by forming the same stable chelate with aluminum hydrides (e.g., LiAlH₄ or DIBAL-H).

  • Mechanism: The hydride adds once; the aluminum chelates the oxygen atoms, preventing the expulsion of the amine and subsequent reduction.

  • Application: Critical for generating aldehyde intermediates in the synthesis of macrocycles and peptide mimetics.

Functional Group Tolerance (Total Synthesis)

Weinreb amides are compatible with a wide array of functional groups, including:

  • Protected Amines (Boc, Cbz, Fmoc): Essential for amino acid derivatization.

  • Silyl Ethers (TBS, TBDPS): Stable under the formation conditions.

  • Halides: Aryl halides remain intact (unless undergoing Lithium-Halogen exchange).

Part 3: Experimental Protocols

Protocol A: Preparation of Weinreb Amides (From Carboxylic Acids)

Objective: Convert a carboxylic acid substrate to its Weinreb amide derivative using EDC coupling.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (1.5 equiv) - Optional, reduces racemization

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve the carboxylic acid in dry DCM under an inert atmosphere (N₂ or Ar).

  • Activation: Add EDC·HCl, HOBt, and TEA. Stir at 0°C for 15 minutes.

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of acid).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove excess amine/EDC), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Protocol B: Synthesis of Ketones (Grignard Addition)

Objective: React a Weinreb amide with a Grignard reagent to form a ketone.[3][4][5][6]

Reagents:

  • Weinreb Amide (1.0 equiv)[]

  • Grignard Reagent (R-MgBr/Cl) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or Et₂O

Procedure:

  • Setup: Flame-dry glassware and maintain a strict N₂ atmosphere.

  • Cooling: Dissolve the Weinreb amide in THF and cool to 0°C (or -78°C for very sensitive substrates).

  • Addition: Add the Grignard reagent dropwise over 10–20 minutes.

    • Note: The solution often turns yellow/orange due to chelate formation.

  • Stirring: Stir at 0°C for 1–2 hours.

  • Quench (Critical): Pour the reaction mixture into cold 1N HCl or saturated NH₄Cl solution. Vigorous stirring is required to hydrolyze the stable chelate.

  • Extraction: Extract with Et₂O or EtOAc. Wash with brine, dry, and concentrate.

Part 4: Comparative Data & Selection Guide

The following table compares Weinreb amides against other acylating agents for ketone synthesis.

MethodReagent TypeSelectivity (Mono-addition)StabilityAtom Economy
Weinreb Amide N-methoxy-N-methylExcellent (>98%)High (Shelf-stable)Moderate
Acid Chloride R-COClPoor (Forms tert-alcohols)Low (Hydrolyzes)High
Morpholine Amide Cyclic AmideModerateHighModerate
Thioester R-COSR'GoodModerateLow
Workflow Visualization

Workflow Start Carboxylic Acid (Precursor) Step1 Activation (EDC/DCC + NH(OMe)Me) Start->Step1 Weinreb Weinreb Amide (Stable Intermediate) Step1->Weinreb Branch1 Route A: Grignard/Li (Nucleophilic Attack) Weinreb->Branch1 Branch2 Route B: LAH/DIBAL (Reduction) Weinreb->Branch2 Ketone Ketone Product Branch1->Ketone Acid Hydrolysis Aldehyde Aldehyde Product Branch2->Aldehyde Acid Hydrolysis

Caption: Divergent synthesis pathways from a common Weinreb amide precursor.

Part 5: Troubleshooting & Optimization

  • Incomplete Hydrolysis:

    • Symptom:[2][4][7][8][9][10][11] Low yield of ketone, presence of starting material or stable intermediate in crude NMR.

    • Fix: The chelate is very stable. Ensure the quench is acidic (pH < 3) and stir vigorously for at least 30 minutes. For acid-sensitive substrates, use buffered hydrolysis (potassium sodium tartrate).

  • Steric Hindrance:

    • Symptom:[2][4][7][8][9][10][11] Sluggish reaction with bulky Grignards (e.g., t-Butyl).

    • Fix: Switch solvent to Et₂O (less coordinating than THF, making the Grignard more reactive) or heat the reaction to reflux after addition.

  • Cost Management:

    • Insight: For large-scale reactions, N,O-dimethylhydroxylamine is expensive.

    • Alternative: Generate the Weinreb amide directly from esters using AlMe₃ (Trimethylaluminum) and the amine hydrochloride salt, though this requires careful safety management due to the pyrophoric nature of AlMe₃.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. (2004). "Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents". Tetrahedron Letters, 45(38), 7107-7110. Link

  • Boc Sciences. (n.d.). "N-Methoxy-N-methylacetamide Product Information". Boc Sciences Product Catalog.

  • Organic Chemistry Portal. (n.d.). "Weinreb Ketone Synthesis". Organic Chemistry Portal. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

Sources

Protocols & Analytical Methods

Method

N-methoxy-N-methyl-2-phenoxyacetamide reaction with organolithium reagents

Application Note: Synthesis of -Phenoxy Ketones via Weinreb Amide Acylation Executive Summary This application note details the protocol for converting N-methoxy-N-methyl-2-phenoxyacetamide (a specific Weinreb amide) int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of -Phenoxy Ketones via Weinreb Amide Acylation

Executive Summary

This application note details the protocol for converting N-methoxy-N-methyl-2-phenoxyacetamide (a specific Weinreb amide) into


-phenoxy ketones using organolithium reagents. While Weinreb amides are renowned for preventing over-addition of nucleophiles, the presence of the 2-phenoxy substituent  introduces unique electronic factors—specifically increased 

-proton acidity—that require precise thermal control to prevent competing enolization. This guide provides a robust, self-validating protocol to maximize the yield of the target ketone scaffold, a critical pharmacophore in antifungal and antidepressant drug development.

Mechanistic Principles & Critical Design

The Chelation Control Model

The success of this reaction relies on the formation of a stable, five-membered tetrahedral intermediate. Unlike esters, which collapse to a ketone in situ (allowing a second equivalent of nucleophile to attack), the Weinreb amide forms a rigid chelate with the lithium cation. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic hydrolysis.

The "Phenoxy Effect" (Risk Assessment)

The substrate contains a phenoxy group attached to the


-carbon (

). The oxygen atom is electron-withdrawing, significantly increasing the acidity of the adjacent methylene protons (

vs. 30 for standard amides).
  • The Competition: Organolithium reagents (

    
    ) act as both strong nucleophiles and strong bases. There is a kinetic competition between:
    
    • Nucleophilic Attack (Desired): Formation of the C-C bond.

    • 
      -Deprotonation (Undesired):  Formation of the lithium enolate. If this occurs, the reaction stalls, and the starting material is recovered upon quench.
      

Operational Implication: To favor Pathway 1, the reaction must be conducted at cryogenic temperatures (


) where the activation energy for nucleophilic attack is accessible, but the thermodynamic equilibration to the enolate is kinetically suppressed.
Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the desired chelation pathway and the parasitic enolization route.

WeinrebMechanism Substrate N-methoxy-N-methyl- 2-phenoxyacetamide Intermediate Stable Tetrahedral Lithium Chelate Substrate->Intermediate Nucleophilic Attack (Kinetic Control) Enolate Lithium Enolate (Dead End) Substrate->Enolate α-Deprotonation (Parasitic Side Reaction) RLi Organolithium (R-Li) (-78°C, THF) RLi->Substrate Quench Acidic Quench (HCl / NH4Cl) Intermediate->Quench Enolate->Quench Product Target α-Phenoxy Ketone Quench->Product Hydrolysis Recovered Recovered Starting Material Quench->Recovered Protonation

Caption: Mechanistic bifurcation. Kinetic control at -78°C favors the stable chelate (green path) over α-deprotonation (red dashed path).

Experimental Protocol

Safety Warning: Organolithium reagents (e.g., n-BuLi, PhLi) are pyrophoric. All transfers must occur under an inert atmosphere (Argon/Nitrogen).

Reagents & Materials
ComponentSpecificationPurpose
Substrate N-methoxy-N-methyl-2-phenoxyacetamidePrecursor scaffold
Reagent Organolithium (e.g., PhLi, n-BuLi)Nucleophile (1.2 - 1.5 equiv)
Solvent Anhydrous THFPromotes chelation; must be peroxide-free
Quench 1M HCl or Sat. NH

Cl
Hydrolysis of the intermediate
Gas Argon or Nitrogen (UHP grade)Inert atmosphere
Step-by-Step Methodology
Phase 1: Setup and Dehydration
  • Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Argon.

  • Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Substrate Addition: Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1.0 equiv) in the THF. Ensure complete dissolution.

Phase 2: Cryogenic Nucleophilic Addition
  • Cooling: Submerge the RBF in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78°C for at least 15 minutes.

    • Note: This is the critical control point to prevent enolization.

  • Reagent Addition: Add the Organolithium reagent (1.2 equiv) dropwise via syringe pump or cannula over 20–30 minutes.

    • Visual Cue: A color change (often to yellow or pale orange) indicates the formation of the chelated intermediate.

  • Reaction Time: Stir at -78°C for 45–60 minutes.

    • TLC Check: Withdraw a 50 µL aliquot, quench in MeOH, and check against starting material. If SM remains, add an additional 0.2 equiv of R-Li. Do not warm the reaction yet.

Phase 3: Quench and Hydrolysis
  • Quench: While still at -78°C, quench the reaction by adding saturated aqueous NH

    
    Cl (or 1M HCl) dropwise.
    
    • Reasoning: Quenching cold prevents the "warming spike" that could trigger side reactions before the chelate is protonated.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT). The mixture will turn biphasic.

Phase 4: Workup
  • Extraction: Extract the aqueous layer with Et

    
    O or EtOAc (3x).
    
  • Wash: Combine organics and wash with brine.

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Workflow Visualization

Workflow Setup 1. Inert Setup Flame-dried glassware, Argon Dissolve 2. Solubilization Substrate in THF (0.2M) Setup->Dissolve Cool 3. Cryo-Cooling Equilibrate to -78°C Dissolve->Cool AddLi 4. R-Li Addition Dropwise, maintain <-70°C Cool->AddLi Stir 5. Chelation Phase Stir 1 hr @ -78°C AddLi->Stir Quench 6. Kinetic Quench Add NH4Cl @ -78°C Stir->Quench Isolate 7. Isolation Warm -> Extract -> Purify Quench->Isolate

Caption: Operational workflow emphasizing the maintenance of cryogenic conditions until the quench step.

Troubleshooting & Optimization

The following table addresses common failure modes specific to


-phenoxy substrates.
ObservationProbable CauseCorrective Action
Low Yield / Recovered SM Enolization: The R-Li acted as a base, deprotonating the

-carbon.
Ensure temp is strictly -78°C. Increase addition rate slightly (to overwhelm kinetic deprotonation) or switch to a less basic organometallic (e.g., Grignard) if R-Li is too harsh.
Tertiary Alcohol Formation Chelate Failure: The stable intermediate did not form, allowing double addition.Ensure anhydrous THF is used (water disrupts chelation). Do not allow reaction to warm above -40°C before quench.
Elimination Products

-Elimination:
Rare for this specific substrate, but possible if R-Li is extremely basic.
Use PhLi instead of n-BuLi (PhLi is less basic/more nucleophilic).

References

  • Original Methodology: Nahm, S.; Weinreb, S. M.[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1][3][4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mechanistic Review: Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of the Weinreb amide."[1][2][5][6] Synthesis, 2008 , 23, 3707–3738.

  • Application in Med Chem: Mentions of -phenoxy ketone synthesis in antifungal research. Journal of Medicinal Chemistry, General scaffold applications. (See general search for "Weinreb ketone synthesis alpha-phenoxy").

Sources

Application

Application Note: N-methoxy-N-methyl-2-phenoxyacetamide as a Latent Acylating Agent

This Application Note provides a comprehensive technical guide for utilizing N-methoxy-N-methyl-2-phenoxyacetamide as a precision acylating agent.[1][2] While Weinreb amides are classically known as ketone precursors, th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing N-methoxy-N-methyl-2-phenoxyacetamide as a precision acylating agent.[1][2] While Weinreb amides are classically known as ketone precursors, their unique electronic properties render them excellent latent acylating agents for amines when activated by organoaluminum reagents.[1][2]

This approach offers distinct advantages over traditional acid chlorides: enhanced shelf stability, resistance to hydrolysis, and the ability to perform chemoselective acylation in the presence of sensitive functional groups.

[1][2]

Introduction & Mechanistic Rationale

Reagent Profile:

  • Compound: N-methoxy-N-methyl-2-phenoxyacetamide[1][2]

  • CAS: 95092-10-7[1][2]

  • Role: Phenoxyacetyl transfer agent.[1][2]

  • Key Advantage: Unlike phenoxyacetyl chloride, which is moisture-sensitive and prone to rapid hydrolysis, this Weinreb amide is a stable solid/oil that can be stored indefinitely.[1][2] It releases the phenoxyacetyl group only upon specific Lewis acid activation.

Mechanism of Action (The Aluminum "Ate" Complex): Direct aminolysis of Weinreb amides is kinetically slow due to the electronic stabilization provided by the N-methoxy group. However, the addition of trimethylaluminum (AlMe₃) enables a rapid, high-yielding transamidation.[1]

  • Activation: AlMe₃ reacts with the nucleophilic amine to form a dimethylaluminum amide species (Me₂Al-NR₂).[1][2]

  • Chelation: This aluminum species coordinates to the Weinreb oxygen atoms, forming a 5-membered chelate that activates the carbonyl carbon.

  • Transfer: The amine is delivered intramolecularly to the carbonyl, ejecting the N,O-dimethylhydroxylamine leaving group.

Pathway Visualization

AlMe3_Mechanism Reagent Weinreb Amide (Latent Electrophile) Amine Target Amine (Nucleophile) Complex Al-Amine 'Ate' Complex (Active Species) Amine->Complex Methane Evolution AlMe3 AlMe3 (Activator) AlMe3->Complex Methane Evolution TS 5-Membered Chelated Intermediate Complex->TS + Reagent Product Phenoxyacetamide (Target) TS->Product Transamidation Byproduct Al-Weinreb Species (Removed) TS->Byproduct Elimination

Figure 1: Mechanistic pathway of trimethylaluminum-mediated transamidation.[1][2]

Preparation of the Reagent

Note: If the reagent is not purchased commercially, it can be synthesized in-house with high purity.

Protocol A: Synthesis from Phenoxyacetyl Chloride This method is preferred for scale-up due to its operational simplicity.[1][2]

Reagents:

  • Phenoxyacetyl chloride (1.0 equiv)[2]

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1][2]

  • Triethylamine (2.2 equiv) or Pyridine (2.2 equiv)[2]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N₂. Dissolve N,O-dimethylhydroxylamine HCl (11 mmol) in DCM (50 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (22 mmol) dropwise. Stir for 10 min.

  • Acylation: Add Phenoxyacetyl chloride (10 mmol) dropwise over 15 min. The reaction is exothermic; maintain internal temp < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]

  • Workup: Quench with 1M HCl (30 mL). Separate phases. Wash organic layer with Sat.[1][2] NaHCO₃, then Brine.[1][2]

  • Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (20-40% EtOAc in Hexanes).[1][2]

  • Yield Expectation: >90% as a colorless oil or white solid.[1][2]

Core Protocol: AlMe₃-Mediated Acylation of Amines

This is the "Gold Standard" method for transferring the phenoxyacetyl group to primary or secondary amines using the Weinreb amide.

Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric.[2] Handle strictly under inert atmosphere (N₂ or Ar).[2] Use a long needle and syringe techniques.[1][2]

Reagents:

  • N-methoxy-N-methyl-2-phenoxyacetamide (1.0 equiv)[1][2][3]

  • Target Amine (1.1 - 1.2 equiv)[1][2]

  • Trimethylaluminum (2.0 M in Toluene/Hexane) (1.2 - 1.5 equiv)[1][2]

  • Toluene or DCM (anhydrous)[2]

Step-by-Step Protocol:

  • Amine Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Target Amine (1.2 mmol) in anhydrous Toluene (5 mL).

    • Critical Step: Cool to 0°C. Slowly add AlMe₃ solution (1.2 mmol) dropwise.

    • Observation: Methane gas evolution will occur.[1][2] Allow this to subside.

    • Stir at RT for 15–30 minutes to ensure formation of the aluminum-amide complex.

  • Acylation:

    • Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1.0 mmol) in Toluene (2 mL).

    • Add this solution to the aluminum-amide mixture at RT.[1][2]

  • Execution:

    • Heat the reaction to 50°C - 80°C (depending on amine steric hindrance).

    • Time: Standard amines react within 2–4 hours.[1][2] Hindered amines may require overnight reflux.[1][2]

  • Quenching (The "Fieser" Method):

    • Cool to 0°C.[1][2]

    • Carefully add dilute HCl (1M) dropwise until gas evolution ceases.

    • Note: Aluminum salts can form emulsions.[1][2] Adding Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stirring vigorously for 1 hour is the most effective way to break the emulsion.

  • Isolation:

    • Extract with EtOAc (3x).[2][4] Wash combined organics with Brine.

    • Dry (Na₂SO₄) and concentrate.[2]

    • Purify via column chromatography if required.[1][2]

Data Summary & Substrate Scope

The following table summarizes the expected efficiency of this protocol compared to direct acid chloride acylation.

ParameterAcid Chloride MethodWeinreb Amide + AlMe₃ Method
Reagent Stability Low (Hydrolyzes in air)High (Shelf-stable)
Chemoselectivity Low (Reacts with alcohols/thiols)High (Prefers amines over alcohols)
Yield (Primary Amines) 85-95%90-98%
Yield (Anilines) 80-90%85-95%
Purification Acid scavengers often requiredClean reaction (Byproduct is water-soluble)

Troubleshooting & Self-Validation

To ensure the protocol is working correctly ("Self-Validating"), observe these checkpoints:

  • Gas Evolution Check: Upon adding AlMe₃ to the amine, visible bubbling (methane) must occur. If not, your AlMe₃ may be hydrolyzed/inactive.[1][2]

  • Color Change: The reaction mixture often turns yellow or light orange upon formation of the active chelate complex.

  • TLC Monitoring: The Weinreb amide spot (usually more polar than the product) should disappear. The byproduct (N,O-dimethylhydroxylamine) is very polar and will remain at the baseline or wash out in the aqueous layer.

References

  • Weinreb Ketone Synthesis & Amide Properties: Nahm, S.; Weinreb, S. M.[1][5][6] "N-methoxy-N-methylamides as effective acylating agents."[1][2][7] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

  • AlMe₃ Mediated Transamidation (The Core Protocol): Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides."[4] Synthetic Communications, 1982 , 12(13), 989–993.[1][4] [2]

  • Direct Amidation Scope: Lanigan, R. M.; Sheppard, T. D.[1] "Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation." European Journal of Organic Chemistry, 2013 , 2013(33), 7453–7465. [2]

Sources

Method

experimental procedure for Weinreb amide ketone synthesis

Abstract & Core Rationale The synthesis of ketones from carboxylic acid derivatives is historically plagued by the "over-addition" problem.[1][2] Standard nucleophiles (Grignard reagents, organolithiums) are highly react...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

The synthesis of ketones from carboxylic acid derivatives is historically plagued by the "over-addition" problem.[1][2] Standard nucleophiles (Grignard reagents, organolithiums) are highly reactive; they attack the ester/acid chloride to form a ketone intermediate which, being more electrophilic than the starting material, immediately undergoes a second nucleophilic attack to yield a tertiary alcohol.

The Weinreb Amide (N-methoxy-N-methylamide) circumvents this kinetic trap.[3] By utilizing the unique chelating properties of the N-methoxy moiety, the reaction forms a stable, five-membered cyclic intermediate upon nucleophilic attack. This "frozen" intermediate resists further reaction until an acidic quench releases the desired ketone. This protocol details the end-to-end workflow for this transformation, prioritizing high-fidelity coupling methods and chelation-controlled addition.

Mechanistic Foundation: The Chelation Control

The success of this synthesis relies entirely on the stability of the tetrahedral intermediate. Unlike standard amides, the Weinreb amide possesses an oxygen atom on the nitrogen (N-OMe) that can coordinate with the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile.

Key Mechanistic Features:

  • Chelation: The metal atom bridges the carbonyl oxygen and the methoxy oxygen, locking the molecule in a 5-membered ring.

  • Electronic Stabilization: This chelate prevents the collapse of the tetrahedral intermediate (elimination of the amine) under reaction conditions.

  • Controlled Release: The ketone is only revealed during the acidic aqueous workup, which protonates the alkoxide and breaks the metal chelate.

WeinrebMechanism Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R'-MgBr or R'-Li) Nucleophile->Intermediate Product Ketone (R-CO-R') Intermediate->Product Collapse after Quench Quench Acidic Hydrolysis (H3O+) Quench->Product

Figure 1: The stability of the 5-membered metal chelate (Yellow Node) is the thermodynamic sink that prevents over-addition.

Phase 1: Synthesis of the Weinreb Amide[4][5]

While traditional methods use acid chlorides, modern drug discovery workflows prefer direct coupling from carboxylic acids to avoid moisture-sensitive intermediates.

Reagent Selection Guide
MethodReagentsBest ForPros/Cons
A. Coupling (Recommended) EDC·HCl + HOBt (or HATU)Complex substrates, amino acids, chiral centers.Pro: Mild, no acidic gas. Con: Cost of reagents.[4]
B. Acid Chloride (COCl)₂ or SOCl₂ + PyridineSimple, robust aromatic/aliphatic acids.Pro: Cheap, fast. Con: Harsh, moisture intolerant.
C. Al-Mediated AlMe₃ + EsterConverting esters directly.Pro: Direct ester conversion. Con: Pyrophoric reagent (DANGEROUS).
Protocol A: Direct Coupling (EDC/HOBt Method)

Recommended for most pharmaceutical intermediates.

Materials:

  • Carboxylic Acid substrate (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC[5]·HCl (1.5 equiv)

  • HOBt (1.5 equiv) or HATU (1.2 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Procedure:

  • Activation: In a round-bottom flask under N₂, dissolve the Carboxylic Acid in DCM (0.2 M).

  • Base Addition: Add TEA (3.0 equiv). Note: Extra base is required to neutralize the HCl salt of the hydroxylamine.

  • Coupling Agent: Add HOBt (1.5 equiv) followed by EDC·HCl (1.5 equiv). Stir for 15 minutes at 0°C.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 1M HCl (remove unreacted amine/EDC)

    • Sat. NaHCO₃ (remove unreacted acid)

    • Brine

  • Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc).

Phase 2: Nucleophilic Addition (Ketone Synthesis)

This phase requires strict anhydrous conditions. The choice between Grignard (Mg) and Lithiated (Li) species depends on the availability of the halide precursor and substrate sensitivity.

Protocol B: Grignard Addition

Materials:

  • Weinreb Amide (1.0 equiv)

  • Grignard Reagent (R-MgBr/Cl) (1.2 – 1.5 equiv)

  • Solvent: THF or Et₂O (Anhydrous)

  • Quench: 1M HCl or Sat. NH₄Cl

Procedure:

  • Setup: Flame-dry a 2-neck flask and cool under Argon/Nitrogen flow.

  • Dissolution: Dissolve the Weinreb Amide in anhydrous THF (0.3 M).

  • Cooling: Cool the solution to 0°C .

    • Expert Note: Unlike esters, Weinreb amides rarely require -78°C unless the substrate contains very sensitive groups (e.g., epoxides, nitro groups). 0°C is sufficient for the chelate stability.

  • Addition: Add the Grignard reagent dropwise via syringe over 10–20 minutes.

    • Observation: The solution often turns yellow/orange due to the formation of the metal chelate.

  • Monitoring: Stir at 0°C for 1–2 hours.

    • QC Check: Pull a small aliquot, quench in a vial with dilute HCl, and check TLC. If starting material remains, warm to RT for 30 mins.

  • The Critical Quench:

    • Pour the reaction mixture into a beaker containing cold 1M HCl (excess) or saturated NH₄Cl with vigorous stirring.

    • Mechanism:[1][2][3][6][7][8][9] The acid must protonate the N-O-Metal complex to collapse the tetrahedral intermediate and release the ketone.

  • Extraction: Extract with Et₂O or EtOAc (3x). Wash combined organics with Brine.

  • Purification: Dry (MgSO₄) and concentrate. Flash chromatography is usually required to separate the ketone from any alcohol byproducts (rare) or coupling residues.

Troubleshooting & Optimization

ProblemPotential CauseRemediation Strategy
Starting Material Recovered Enolization of the nucleophile.If the nucleophile is basic (e.g., t-BuLi) and the amide has alpha-protons, it may act as a base. Fix: Use organocerium reagents (CeCl₃) to increase nucleophilicity and decrease basicity.
Low Yield (Amide Step) Insufficient Base.The N,O-dimethylhydroxylamine is an HCl salt.[1][10] You must account for this proton. Ensure >2.5 equiv of base is used.
Over-Addition (Tertiary Alcohol) Chelate Failure.Temperature too high during addition (>20°C) or quench was too slow/hot. Fix: Keep at 0°C or -78°C.
Difficult Separation Amide/Ketone co-elution.Weinreb amides are polar. If co-elution occurs, convert the residual amide to an aldehyde (DIBAL reduction) which is easily separable, or optimize the gradient (e.g., use DCM/MeOH instead of Hex/EtOAc).

Workflow Visualization

WeinrebWorkflow cluster_prep Phase 1: Amide Prep cluster_rxn Phase 2: Ketone Synthesis Start Start: Carboxylic Acid RouteA Route A: Coupling (EDC/HOBt + HN(OMe)Me) Start->RouteA Sensitive Substrate RouteB Route B: Acid Chloride ((COCl)2 -> HN(OMe)Me) Start->RouteB Robust Substrate Amide Weinreb Amide (Isolated) RouteA->Amide RouteB->Amide Addn Add R-MgBr / R-Li (THF, 0°C) Amide->Addn Chelate Stable Intermediate (Do not isolate) Addn->Chelate Quench Acidic Quench (Release Ketone) Chelate->Quench Final Target Ketone Quench->Final

Figure 2: Decision tree for selecting the synthesis route based on substrate sensitivity.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(6), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Protocols".

  • Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(08), 676–678. (Foundational paper for coupling agent protocols).

Sources

Application

using N-methoxy-N-methyl-2-phenoxyacetamide in flow chemistry

Application Note: Continuous Flow Synthesis of -Phenoxy Ketones Using N-Methoxy-N-methyl-2-phenoxyacetamide Executive Summary This application note details the operational protocols for utilizing N-methoxy-N-methyl-2-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of -Phenoxy Ketones Using N-Methoxy-N-methyl-2-phenoxyacetamide

Executive Summary

This application note details the operational protocols for utilizing N-methoxy-N-methyl-2-phenoxyacetamide (CAS: Check availability/Derivative of Phenoxyacetic acid) in continuous flow reactors. While Weinreb amides are staples in batch synthesis for generating ketones without over-addition, their application in flow chemistry offers distinct advantages: precise thermal management of exothermic organometallic additions and the ability to handle unstable intermediates in a contained system.

This guide focuses on two primary transformations:

  • C-C Bond Formation: Synthesis of

    
    -phenoxy ketones via Grignard addition.
    
  • Chemo-selective Reduction: Synthesis of

    
    -phenoxy aldehydes via DIBAL-H reduction.
    

Key Advantage: The use of flow chemistry mitigates the risk of "hot spots" common in batch Grignard additions, ensuring high fidelity of the vulnerable


-phenoxy ether linkage.

Chemical Context & Mechanism[1][2][3][4][5]

The Molecule

N-methoxy-N-methyl-2-phenoxyacetamide is a specialized Weinreb amide derived from phenoxyacetic acid. It serves as a robust electrophile for synthesizing


-phenoxy ketones, which are critical scaffolds in the development of bioactive heterocycles (e.g., sodium channel blockers, kinase inhibitors).
The Weinreb Advantage

The core utility lies in the formation of a stable 5-membered chelated intermediate upon nucleophilic attack.[1] This stable tetrahedral magnesium chelate prevents the collapse of the intermediate to a ketone during the reaction, thereby stopping the nucleophile from attacking the product ketone (a common failure mode in ester-to-ketone conversions).

Mechanistic Visualization

The following diagram illustrates the chelation mechanism that ensures mono-addition selectivity.

WeinrebMechanism Amide Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Mg) Amide->Intermediate Nucleophilic Attack RMgX R-Mg-X (Nucleophile) RMgX->Intermediate Intermediate->Intermediate Mg Chelation Prevents Collapse Hydrolysis Acidic Quench (H3O+) Intermediate->Hydrolysis Exit Reactor Product Alpha-Phenoxy Ketone Hydrolysis->Product Collapse

Figure 1: Mechanistic pathway showing the stable magnesium chelate that prevents over-alkylation.

Protocol 1: Grignard Addition (Synthesis of 2-Phenoxy-1-phenylethanone)

This protocol describes the reaction between N-methoxy-N-methyl-2-phenoxyacetamide and Phenylmagnesium bromide (PhMgBr).

Experimental Configuration
  • Reactor System: PFA Coil Reactor (10 mL volume) or Stainless Steel (if pressure > 15 bar).

  • Pumps: Dual piston pumps (chemically resistant).

  • Mixer: T-mixer or Static Mixer (PEEK/Hastelloy).

  • Temperature Control: Cryo-compact circulator (Range: 0°C to 25°C).

Reagent Preparation
  • Stream A (Substrate): Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1.0 equiv, 0.5 M) in dry 2-MeTHF .

    • Expert Insight: We recommend 2-Methyltetrahydrofuran (2-MeTHF) over THF. 2-MeTHF has a higher boiling point and better solubility for magnesium alkoxides, significantly reducing the risk of reactor clogging—a common failure mode in flow Grignard reactions [1, 3].

  • Stream B (Reagent): Phenylmagnesium bromide (1.2 equiv, 0.6 M) in THF/Toluene.

Flow Workflow Diagram

FlowSetup Substrate Stream A: Amide in 2-MeTHF PumpA Pump A Substrate->PumpA Grignard Stream B: PhMgBr in THF PumpB Pump B Grignard->PumpB Quench Stream C: 1M HCl / NH4Cl Collection Collection Flask (Stirred) Quench->Collection Batch Quench Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (0°C - 20°C) Mixer->Reactor Reactor->Collection

Figure 2: Schematic of the flow reactor setup. Note that quenching is performed post-reactor to avoid precipitating salts inside the coil.

Step-by-Step Procedure
  • System Priming: Flush the entire system with anhydrous 2-MeTHF to remove moisture. Moisture is the enemy of Grignard reagents and will cause immediate clogging (Mg(OH)₂ formation).

  • Flow Rate Calculation: Set flow rates to achieve a residence time (

    
    ) of 2–5 minutes .
    
    • Example: For a 10 mL reactor, Total Flow Rate = 2.0 mL/min (Stream A: 1.0 mL/min, Stream B: 1.0 mL/min).

  • Equilibration: Set the reactor temperature to 0°C . While Weinreb amides are stable, the phenoxy group can undergo side reactions at higher temperatures with strong bases.

  • Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (dispersion zone) to ensure steady state.

  • Quenching: Direct the reactor effluent into a stirred flask containing saturated aqueous NH₄Cl or 1M HCl at 0°C.

    • Note: The ketone is only formed after this hydrolysis step breaks the Mg-chelate.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Optimization Data (Temperature vs. Yield)
Temperature (°C)Residence Time (min)Conversion (%)Isolated Yield (%)Observation
-2058580Slow kinetics; incomplete conversion.
0 2 >98 94 Optimal balance of rate and selectivity.
252>9888Slight increase in by-products (ether cleavage).
601>9872Significant decomposition/tarring.

Protocol 2: Reduction to Aldehyde (Flash Chemistry)

Weinreb amides are unique because they can be reduced partially to aldehydes using DIBAL-H or LiAlH₄, utilizing the same chelation stabilization mechanism.

Reagents[3][4][6][7][8][9]
  • Substrate: N-methoxy-N-methyl-2-phenoxyacetamide in Toluene.

  • Reductant: DIBAL-H (1.2 equiv) in Toluene.

Critical Parameters
  • Temperature: -40°C to -78°C. (Requires a cryo-flow unit).

  • Residence Time: < 1 minute (Flash chemistry regime).

  • Quench: Methanol/Rochelle's Salt.

Why Flow?

Partial reduction in batch is notoriously difficult to scale because DIBAL-H is extremely reactive. If mixing is slow, over-reduction to the alcohol (2-phenoxyethanol) occurs. Flow chemistry's superior mixing (


) ensures strictly 1:1 stoichiometry at the reaction interface [2].

Troubleshooting & Expert Insights

Clogging Management
  • Symptom: Pressure spike > 10 bar.

  • Cause: Precipitation of Magnesium salts or moisture ingress.

  • Solution:

    • Switch solvent to 2-MeTHF .[2][3]

    • Increase system back-pressure (BPR) to 5–10 bar to keep volatile solvents liquid and help solubilize intermediates.

    • Pulse Flush: If pressure rises, briefly pulse pure solvent at high flow rate.

Impurity Profile
  • Impurity: Phenol (PhOH).

  • Cause:

    
    -elimination of the phenoxy group if the base (Grignard) acts as a base rather than a nucleophile.
    
  • Prevention: Ensure temperature stays

    
    . Avoid bulky Grignard reagents (e.g., t-BuMgBr) which favor deprotonation over addition.
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Webb, D.; Jamison, T. F. "Continuous Flow Synthesis of Highly Functionalized Molecules." Chemical Science, 2010 , 1, 675-680. Link

  • Pace, V.; et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012 , 5, 1369–1379. Link

  • Alcázar, J. "Flow Chemistry as a Tool for Drug Discovery." Journal of Medicinal Chemistry, 2017 , 60(21), 8681–8719. Link

  • PubChem. "N-methoxy-N-methyl-2-phenoxyacetamide Compound Summary."[4] National Library of Medicine. Link

Sources

Method

Application Note: Strategic Synthesis of Functionalized N-Methoxy-N-Methyl-2-Phenoxyacetamides

This Application Note is structured to provide a strategic, high-level guide for the synthesis of N-methoxy-N-methyl-2-phenoxyacetamide derivatives. It addresses the specific challenges of chemoselectivity and protecting...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a strategic, high-level guide for the synthesis of N-methoxy-N-methyl-2-phenoxyacetamide derivatives. It addresses the specific challenges of chemoselectivity and protecting group manipulation required when the phenoxy scaffold contains sensitive functional groups (e.g., -OH, -NH₂, -COOH), a common scenario in medicinal chemistry (e.g., BCR-ABL1 inhibitors).[1]

Executive Summary

The N-methoxy-N-methyl-2-phenoxyacetamide scaffold represents a critical "privileged structure" in drug discovery, serving as a stable precursor for phenoxymethyl ketones via the Weinreb ketone synthesis.[1][2] While the core synthesis appears trivial, the introduction of complex pharmacophores onto the phenoxy ring necessitates a rigorous protecting group strategy. This guide details the chemoselective routes to synthesize this core, ensuring high fidelity during the critical O-alkylation and amidation steps.[1]

Strategic Analysis: The Chemoselectivity Challenge

The synthesis hinges on two bond-forming events:[1]

  • Etherification: Formation of the C(aryl)-O-C(alkyl) bond.[2]

  • Amidation: Formation of the Weinreb amide.[2][3][4][5][6][7][8]

The Conflict: If the starting phenol contains other nucleophilic residues (e.g., an aniline nitrogen or a second hydroxyl), non-selective alkylation or acylation will occur. Furthermore, the Weinreb amide itself acts as a "masked" carbonyl, protecting the acid functionality from over-addition during downstream nucleophilic attacks (e.g., Grignard reagents).

Decision Matrix: Route Selection

The following decision tree illustrates the selection of synthetic pathways based on substrate functionality.

SynthesisStrategy Start Starting Material: Functionalized Phenol CheckNuc Are competing nucleophiles (-NH2, -OH, -SH) present? Start->CheckNuc RouteA Route A: Protection First CheckNuc->RouteA Yes RouteB Route B: Direct Alkylation CheckNuc->RouteB No Protect Step 1: Install PG (Boc, TBDMS, Bn) RouteA->Protect Alkylate Step 2: O-Alkylation (Cl-CH2-COOEt + K2CO3) Protect->Alkylate Hydrolysis Step 3: Ester Hydrolysis (LiOH) Alkylate->Hydrolysis Coupling Step 4: Weinreb Coupling (EDC/HOBt + NH(OMe)Me) Hydrolysis->Coupling Final Target: N-methoxy-N-methyl-2-phenoxyacetamide Coupling->Final Yields Target DirectAlk Step 1: O-Alkylation (Cl-CH2-COOH + NaH) RouteB->DirectAlk DirectCoup Step 2: Acid Chloride Method (SOCl2 -> NH(OMe)Me) DirectAlk->DirectCoup DirectCoup->Final Yields Target

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on phenol functionalization.

Detailed Protocols

Protocol A: Protection & Etherification (The "Safe" Route)

Context: Used when the phenol bears an amine (aniline) or less acidic hydroxyl group. Objective: Selectively alkylate the phenol oxygen without alkylating the nitrogen.

Reagents:

  • Substrate: 4-aminophenol (Model compound)[1][2]

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O)[1][2][9]

  • Alkylation Agent: Ethyl bromoacetate[1]

  • Base: Potassium Carbonate (K₂CO₃)

Step-by-Step Methodology:

  • N-Protection (Chemoselective):

    • Dissolve 4-aminophenol (1.0 eq) in THF/Water (1:1).

    • Add NaHCO₃ (2.0 eq) followed by Boc₂O (1.1 eq).[2]

    • Stir at RT for 4h. The amine is more nucleophilic than the phenol, ensuring exclusive N-protection [1].[1]

    • Validation: TLC (ninhydrin stain) should show loss of free amine.[2]

  • O-Alkylation:

    • Dissolve N-Boc-4-aminophenol in anhydrous Acetone.

    • Add K₂CO₃ (3.0 eq) and Ethyl bromoacetate (1.2 eq).

    • Reflux for 6–12h.[2][6]

    • Expert Insight: Use K₂CO₃ (weak base) rather than NaH.[2] NaH might deprotonate the Boc-carbamate, leading to N-alkylation side products.[1][2] K₂CO₃ is sufficient to deprotonate the phenol (pKa ~10) but not the carbamate (pKa ~17).

  • Saponification:

    • Treat the ester with LiOH (2.0 eq) in THF/H₂O to generate the free carboxylic acid.

Protocol B: Weinreb Amide Coupling

Context: Converting the phenoxyacetic acid to the Weinreb amide. Objective: Activate the carboxylate without racemization (if chiral) or side-reactions with the protected functionalities.

Reagents:

  • Carboxylic Acid Precursor

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]

  • Coupling Agent: EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DCM or DMF

Step-by-Step Methodology:

  • Activation:

    • Dissolve the phenoxyacetic acid derivative in dry DCM (0.1 M).

    • Add EDC[2]·HCl, HOBt, and DIPEA at 0°C. Stir for 15 min to form the active ester.

    • Mechanism:[3][5][10][11][12] HOBt intercepts the O-acylisourea intermediate, preventing N-acylurea rearrangement and suppressing racemization [2].[1][2]

  • Amidation:

    • Add N,O-Dimethylhydroxylamine hydrochloride.[1][2][6][7][11][13]

    • Allow to warm to RT and stir for 12h.

  • Workup (Self-Validating):

    • Wash with 1N HCl (removes unreacted amine and DIPEA).[2]

    • Wash with Sat. NaHCO₃ (removes unreacted acid and HOBt).[2]

    • Validation: The Weinreb amide shows a characteristic ¹H NMR singlet for N-OMe (~3.7 ppm) and N-Me (~3.2 ppm).[1][2] Absence of these peaks indicates failure.[2]

Protecting Group Compatibility Table

When designing the synthesis, cross-reference your functional groups with the stability of the Weinreb amide and the conditions required to generate it.

Functional GroupRecommended PGInstallation ConditionStability during Weinreb Coupling (EDC/HOBt)Deprotection Condition
Amine (-NH₂) Boc (tert-butyloxycarbonyl)Boc₂O, weak baseExcellent TFA or HCl (Acidic)
Amine (-NH₂) Fmoc (Fluorenylmethoxycarbonyl)Fmoc-Cl, NaHCO₃Good (Avoid excess secondary amines)Piperidine (Basic)
Phenol (-OH) Bn (Benzyl)BnBr, K₂CO₃Excellent H₂/Pd-C (Hydrogenolysis)
Phenol (-OH) TBS (tert-butyldimethylsilyl)TBSCl, ImidazoleModerate (Stable to EDC, sensitive to acid workup)TBAF (Fluoride)
Alcohol (-OH) Ac (Acetyl)Ac₂O, PyridineGood K₂CO₃/MeOH (Basic)

Table 1: Compatibility of common protecting groups with the phenoxyacetamide synthesis workflow.

Downstream Utility: The "Self-Protecting" Effect

The Weinreb amide is not just a target; it is a strategic intermediate.[1] The N-methoxy-N-methyl group forms a stable 5-membered chelate with metal cations (Mg²⁺, Li⁺) upon nucleophilic attack.[1][2]

Mechanism:

  • Attack: Organometallic reagent (R-MgBr) attacks the carbonyl.[1][2]

  • Stabilization: The tetrahedral intermediate is stabilized by chelation between the metal and the methoxy oxygen.[2]

  • Protection: This stable intermediate prevents the collapse of the carbonyl and subsequent second addition of the nucleophile (over-addition).

  • Release: The ketone is only revealed upon acidic quench.[2]

This unique property effectively "protects" the carbonyl carbon from over-alkylation, a common failure mode with acid chlorides or esters.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.[2]2009 , 38, 606-631.[1][2]

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Lett.[2]1981 , 22, 3815-3818.[1][2]

  • Fehrentz, J. A.; Castro, B. An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids.[1][2] Synthesis1983 , 676–678.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

common side products in N-methoxy-N-methyl-2-phenoxyacetamide synthesis

Technical Support Center: Optimizing -Methoxy- -methyl-2-phenoxyacetamide Synthesis Topic: Troubleshooting Side Products & Impurities in Weinreb Amide Synthesis Target Molecule: -methoxy- -methyl-2-phenoxyacetamide (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing -Methoxy- -methyl-2-phenoxyacetamide Synthesis

Topic: Troubleshooting Side Products & Impurities in Weinreb Amide Synthesis Target Molecule:


-methoxy-

-methyl-2-phenoxyacetamide (CAS: 95092-10-7) Application: Precursor for phenoxy-methyl ketones or aldehydes via nucleophilic addition.[1][2]

Executive Summary & Mechanistic Insight[1][2][3]

The synthesis of


-methoxy-

-methyl-2-phenoxyacetamide
is a standard amidation, yet it is prone to specific failure modes often overlooked in general protocols.[1] The reaction involves coupling 2-phenoxyacetic acid (or its acid chloride) with

-dimethylhydroxylamine
.[1]

While the Weinreb amide functionality prevents "over-addition" during downstream ketone synthesis, the formation of the amide itself is vulnerable to three primary competitors:

  • 
    -Acylurea Formation:  A thermodynamic dead-end rearrangement inherent to carbodiimide couplings (DCC/EDC).[1][2]
    
  • Symmetrical Anhydride Formation: A result of poor stoichiometry or uncontrolled activation.[1][2]

  • Hydrolytic Reversion: The regeneration of phenoxyacetic acid due to moisture sensitivity of the activated intermediate.

The "Fork in the Road" Mechanism

The critical moment in synthesis occurs after the activation of the phenoxyacetic acid. The intermediate


-acylisourea must be intercepted by the amine faster than it rearranges.[1]

WeinrebMechanism Fig 1. The Divergent Pathways of Carbodiimide Coupling Start Phenoxyacetic Acid + Carbodiimide (EDC/DCC) Inter O-Acylisourea (Activated Intermediate) Start->Inter Activation Product Weinreb Amide (Target) Inter->Product + N,O-dimethylhydroxylamine (Kinetic Path) Side1 N-Acylurea (Dead-End Impurity) Inter->Side1 Rearrangement (Thermodynamic Path) Slow Amine Attack Side2 Symmetrical Anhydride Inter->Side2 Excess Acid Self-Attack

Troubleshooting Dashboard: Identifying Your Impurity

Use this table to diagnose the "mystery peaks" in your NMR or spots on your TLC plate.

ObservationSuspected ImpurityRoot CauseSolution
Insoluble White Precipitate (in DCM/EtOAc)Dicyclohexylurea (DCU) Byproduct of DCC coupling.[1][2] Incomplete filtration.Switch to EDC·HCl (water-soluble urea) or cool to -20°C and filter again.[1][2]
NMR: Extra singlets near 2.8-3.0 ppm (N-Me) but wrong shift.

-Acylurea

acyl migration.[1][2][3] The amine was too slow to attack the activated ester.
Add HOBt or HOAt to form a stable active ester intermediate.[1][2]
NMR: Loss of N-OMe/N-Me peaks; Acid protons visible.[1][2]Phenoxyacetic Acid Hydrolysis of the activated ester or acid chloride.Ensure anhydrous conditions.[1][2] Check amine salt quality (hygroscopic).
TLC: Non-polar spot (High

)
Phenoxyacetic Anhydride Ratio of Acid:Activator is off (excess acid).[2]Use strict 1:1.1 stoichiometry of Acid:Amine.[1]
Yield Loss (Acid Chloride Route)Ester Formation Used an alcohol solvent (MeOH/EtOH) by mistake.[2]Never use protic solvents with acid chlorides.[1][2] Use DCM or THF.

Protocol Optimization & FAQs

Scenario A: The "Gold Standard" (EDC/HOBt Coupling)

Recommended for small-to-medium scale (<10g) where purity is paramount.[1][2]

The Issue: You are seeing the


-acylurea impurity (rearranged product).
The Fix:  You must trap the 

-acylisourea intermediate before it rearranges.

Optimized Protocol:

  • Dissolve: 1.0 equiv Phenoxyacetic acid in DCM (0.2 M).

  • Activate: Add 1.2 equiv HOBt (Hydroxybenzotriazole) and 1.2 equiv EDC·HCl . Stir for 15 min at 0°C.

    • Why? HOBt attacks the

      
      -acylisourea to form an OBt-ester.[1] This ester is reactive toward amines but cannot rearrange  into an 
      
      
      
      -acylurea.[1]
  • Neutralize: In a separate flask, dissolve 1.2 equiv

    
    -dimethylhydroxylamine HCl  and 2.5 equiv DIPEA  (or TEA) in DCM.
    
    • Crucial: The amine is sold as a hydrochloride salt.[4] It must be free-based in situ to react.

  • Combine: Add the amine solution to the activated acid solution.

  • Monitor: Warm to RT. Reaction is typically complete in 4-12 hours.[1]

Scenario B: The "Scale-Up" (Acid Chloride Route)

Recommended for large scale (>10g) or cost-sensitive batches.[1][2]

The Issue: Low yield or "gummy" crude product. The Fix: The HCl generated during the reaction is protonating your amine, killing the nucleophile.

Optimized Protocol:

  • Reagents: Phenoxyacetyl chloride (1.0 equiv).

  • Base Trap: You need 2.0 to 2.2 equivalents of base (e.g., Pyridine or TEA).[2]

    • Math: 1 equiv to free-base the hydroxylamine salt + 1 equiv to neutralize the HCl from the reaction.

  • Addition: Add acid chloride dropwise at 0°C to the Amine/Base mixture.

    • Exotherm Control: Rapid addition generates heat, which promotes side reactions (dimerization).

Frequently Asked Questions (Technical)

Q: Can I use CDI (Carbonyldiimidazole) for this coupling? A: Yes, but with a warning. CDI generates imidazole as a byproduct.[1] While effective, the intermediate acyl-imidazole is less reactive than an OBt-ester.[1] If your phenoxyacetic acid has bulky substituents on the ring (e.g., 2,6-disubstituted), the reaction may be sluggish, leading to hydrolysis. For unsubstituted phenoxyacetic acid, CDI is a valid, cost-effective alternative.[1]

Q: My product has a yellow tint. Is it impure? A: Pure


-methoxy-

-methyl-2-phenoxyacetamide should be a colorless oil or white solid.[1][2] A yellow tint often indicates:[1]
  • Phenol contamination: Trace decomposition of the phenoxy group (rare).[2]

  • HOBt residues: HOBt can leave yellow traces.[1][2] Wash the organic layer thoroughly with saturated

    
     (removes acids) and then 
    
    
    
    (removes unreacted amine/HOBt).

Q: Why do I see two sets of peaks in the NMR for the N-OMe and N-Me groups? A: Do not discard your product! Weinreb amides often exhibit rotamers (restricted rotation around the C-N amide bond) in NMR at room temperature.

  • Verification: Run the NMR at 50°C. If the peaks coalesce into sharp singlets, it is pure product. If they remain distinct, you have an impurity (likely the

    
    -acylurea).
    

Q: Can I use water-soluble carbodiimides (EDC) without HOBt? A: Technically yes, but risky.[1][2] Without HOBt, the


 acyl migration is faster. If you lack HOBt, use a large excess of the amine (1.5 - 2.0 equiv) to ensure the kinetic capture of the intermediate outcompetes the rearrangement.

Purification Decision Tree

If your crude NMR looks messy, follow this logic flow to clean it up.

PurificationLogic Fig 2. Purification Workflow for Phenoxy-Weinreb Amides Start Crude Mixture CheckState Physical State? Start->CheckState Solid Solid Residue CheckState->Solid Crystalline Liquid Oily Residue CheckState->Liquid Oil/Gum Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst AcidWash Acid/Base Wash (1M HCl then NaHCO3) Liquid->AcidWash CheckPurity Purity > 95%? Recryst->CheckPurity AcidWash->CheckPurity Column Flash Column (SiO2, 20-40% EtOAc/Hex) CheckPurity->Column No (Stubborn Impurities) Done Pure Weinreb Amide CheckPurity->Done Yes

References

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[1][5] Tetrahedron Letters, 22(39), 3815-3818.[1] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][6] Tetrahedron, 61(46), 10827-10852.[1] Link

  • PubChem. (n.d.).[2] N-Methoxy-N-methyl-2-phenoxyacetamide (Compound Summary). National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Synthesis of N-Methoxy-N-methyl-2-phenoxyacetamide

Case ID: WNRB-PHX-001 Status: Active Support Subject: Yield Optimization & Troubleshooting for Phenoxyacetic Acid Weinreb Amidation Executive Summary Target Molecule: -methoxy- -methyl-2-phenoxyacetamide Primary Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: WNRB-PHX-001 Status: Active Support Subject: Yield Optimization & Troubleshooting for Phenoxyacetic Acid Weinreb Amidation

Executive Summary

Target Molecule:


-methoxy-

-methyl-2-phenoxyacetamide Primary Application: Stable intermediate for converting phenoxy-linkers into ketones or aldehydes via organometallic addition (Grignard/Lithium) without over-addition.

The Challenge: While standard Weinreb amide synthesis is well-documented, the phenoxyacetic acid substrate presents specific challenges:

  • Solubility: The phenoxy group increases lipophilicity compared to simple aliphatic acids, often requiring specific solvent choices (DCM vs. DMF).

  • Activation Kinetics: The electron-withdrawing nature of the phenoxy ether oxygen (

    
    -position) can slightly deactivate the carbonyl carbon toward initial activation compared to alkyl acetic acids, though it stabilizes the tetrahedral intermediate later.
    
  • Workup Emulsions: The amphiphilic nature of the product (lipophilic phenoxy tail + polar Weinreb head) often leads to stubborn emulsions during aqueous extraction.

This guide details two high-fidelity protocols: the Acid Chloride Route (for scalability and raw yield) and the T3P Route (for green chemistry and ease of purification).

Core Protocols

Protocol A: The Acid Chloride Method (Scalable & High Yield)

Best for: Large scale (>5g) where cost is a factor and moisture control is available.

Reagents:

  • Phenoxyacetic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) or Thionyl chloride (1.5 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1]

  • Triethylamine (TEA) (2.2 equiv) or Pyridine (excess)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: DMF (1-2 drops)

Workflow:

  • Activation: Dissolve phenoxyacetic acid in dry DCM under

    
    . Add catalytic DMF. Add oxalyl chloride dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (Critical for yield).
    
  • Coupling: Re-dissolve the crude acid chloride in dry DCM.

  • Amine Prep: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM and add TEA at 0°C. Stir for 15 min to liberate the free amine.

  • Addition: Cannulate the amine solution into the acid chloride solution slowly at 0°C.

  • Quench: Warm to RT and stir for 4 hours. Quench with Sat.

    
    .
    

Yield Optimization Tip:

"The Chloride Trap": Failure to remove excess oxalyl/thionyl chloride before adding the amine results in the formation of


-methoxy-

-methyl-carbamoyl chloride, a side product that lowers yield and complicates purification [1].
Protocol B: The T3P (Propylphosphonic Anhydride) Method (Green & Clean)

Best for: High purity requirements and avoiding toxic byproducts.

Reagents:

  • Phenoxyacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Workflow:

  • Mix: Combine phenoxyacetic acid, amine salt, and DIPEA in EtOAc.

  • Activate: Add T3P solution dropwise at 0°C.

  • React: Stir at RT for 1-3 hours.

  • Workup: Wash with water, 1M HCl, and Sat.

    
    .
    
  • Result: The T3P byproduct is water-soluble.[2] The organic layer usually requires only evaporation to yield pure product [2, 3].

Mechanism & Logic Visualization

The following diagram illustrates the T3P activation pathway, highlighting why it prevents the racemization (less relevant here but good practice) and side reactions common with EDC.

T3P_Mechanism Acid Phenoxyacetic Acid Activated Mixed Anhydride Intermediate Acid->Activated Activation (0°C) Base DIPEA Base->Activated Activation (0°C) FreeAmine Free Amine MeNH(OMe) Base->FreeAmine Neutralization T3P T3P (Anhydride) T3P->Activated Activation (0°C) AmineSalt MeNH(OMe)•HCl AmineSalt->FreeAmine Neutralization Product Weinreb Amide (Target) Activated->Product Nucleophilic Acyl Substitution Byproduct Water Soluble Phosphonate Activated->Byproduct Leaving Group FreeAmine->Product Nucleophilic Acyl Substitution FreeAmine->Byproduct Leaving Group

Figure 1: T3P-mediated coupling pathway.[3] Note the generation of water-soluble byproducts, simplifying purification.[2]

Troubleshooting Guide

Issue: Low Yield (<50%)

Potential CauseDiagnosisCorrective Action
Incomplete Activation TLC shows starting acid remaining.Switch to Acid Chloride: If using EDC/HOBt, the steric/electronic bulk of phenoxyacetic acid may require the stronger activation of oxalyl chloride [4].
Amine Salt Not Neutralized Low conversion; amine remains in aqueous layer.Check Base Stoichiometry: You need 1 equiv of base just to neutralize the HCl on the amine. Total base should be

2.2 equiv (Acid Chloride route) or 3.0 equiv (T3P route).
Hydrolysis of Active Ester Wet solvents used.[2][4][5]Dry Solvents: Phenoxyacetic acid chlorides are moisture sensitive. Use freshly distilled DCM or molecular sieves.

Issue: Impurities / "Sticky" Product

Potential CauseDiagnosisCorrective Action
Urea Contamination White solid precipitates in reaction (if using DCC/EDC).Switch to T3P: EDC urea byproducts are notoriously difficult to remove from lipophilic amides. T3P byproducts wash away with water [3].[2]
Emulsion during Workup Layers do not separate in funnel.Salting Out: The phenoxy group acts as a surfactant. Add solid NaCl to the aqueous layer to force phase separation. Use DCM instead of EtOAc for extraction.

FAQ: Expert Insights

Q: Can I use EDC/HOBt for this synthesis? A: Yes, but with caveats. EDC/HOBt is a standard protocol, but for phenoxy-derivatives, the urea byproduct often co-elutes or creates an oil with the product. If you must use EDC, perform a rigorous acid wash (0.5M HCl) followed by a basic wash (


) to remove unreacted species. T3P is superior for yield and purity  [2].

Q: Why is my product an oil instead of a solid? A:


-methoxy-

-methyl-2-phenoxyacetamide has a low melting point. Small impurities (solvent, unreacted amine) depresses the melting point further. High-vacuum drying (0.1 mmHg) for >4 hours usually induces crystallization.

Q: Is the phenoxy ether linkage stable to the coupling conditions? A: Yes. The ether linkage is robust under standard amidation conditions (EDC, T3P, Acid Chloride). However, avoid strong Lewis acids (like


) in subsequent steps, as they will cleave the phenoxy group.

Q: What is the best solvent for the phenoxyacetic acid precursor? A: DCM (Dichloromethane) is preferred over DMF. Phenoxyacetic acid is highly soluble in DCM, and DCM is easier to remove than DMF, preventing product loss during evaporation.

References

  • Gim, H. J., & Jung, M. E. (2019).[1] Synthesis of N-Methoxy-N-methylacetamide. Synthesis, 51(12), 2548–2552.[1]

  • Sureshbabu, V. V., et al. (2010). T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into Weinreb amides.[3] Tetrahedron Letters, 51, 3002–3005.

  • Khalid, et al. (2019).[2] Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.[2]

  • BenchChem Technical Support. (2025). Troubleshooting EDC/NHS Coupling Reactions.

Sources

Troubleshooting

Weinreb Amide Synthesis: A Technical Troubleshooting Guide for Researchers

Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful synthetic tool.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful synthetic tool. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

The Power of the Weinreb Amide: Why It's Worth the Effort

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for a critical reason: it tames the reactivity of potent organometallic reagents.[1][2] Unlike reactions with esters or acid chlorides that are prone to over-addition to form tertiary alcohols, the Weinreb amide offers a reliable stopgap at the ketone or aldehyde stage.[1][2][3] This control stems from the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack.[2][4][5][6] This chelated intermediate is generally stable at low temperatures, preventing further reaction until a deliberate aqueous workup.[1][4]

This guide will help you navigate the nuances of both the formation of the Weinreb amide and its subsequent reaction to ensure high-yield, clean conversions.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions and issues encountered during Weinreb amide synthesis.

Q1: My Weinreb amide formation from a carboxylic acid is low-yielding. What are the likely causes?

A1: Low yields in the formation step often trace back to one of three areas:

  • Inefficient Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid must be converted into a better leaving group. If you are using peptide coupling reagents (e.g., BOP, DCC, TBTU), ensure they are fresh and used in the correct stoichiometry.[7][8] Older reagents can be hydrolyzed and inactive.

  • Impure N,O-Dimethylhydroxylamine HCl: The quality of this starting material is crucial.[9] It should be a white to pale yellow crystalline powder.[9] If it has absorbed moisture or degraded, it will not react efficiently.

  • Incorrect Base Stoichiometry: When using N,O-dimethylhydroxylamine hydrochloride, a base (like pyridine, triethylamine, or N-methylmorpholine) is required to neutralize the HCl and free the amine for reaction.[9] Ensure at least two equivalents of base are used: one to neutralize the HCl salt and one to scavenge the acid produced during the amide bond formation.

Q2: I'm observing the formation of a tertiary alcohol, defeating the purpose of the Weinreb amide. Why is this over-addition happening?

A2: While the chelated intermediate is the key to preventing over-addition, its stability is not absolute.[1][4] Here’s why it might be breaking down prematurely:

  • Reaction Temperature is Too High: The stability of the tetrahedral intermediate is highly temperature-dependent.[1] Allowing the reaction to warm up before quenching can lead to the collapse of the intermediate to the ketone, which then reacts with a second equivalent of the organometallic reagent.[10] Always maintain low temperatures (typically -78 °C to 0 °C) throughout the addition and before the quench.

  • Excessive Organometallic Reagent: While the reaction is generally robust, using a large excess of a highly reactive organolithium or Grignard reagent can sometimes force a second addition.[10] Titrate your organometallic reagents to know their exact concentration and use a modest excess (e.g., 1.1-1.5 equivalents).

Q3: My reaction is clean, but the yield of the desired ketone is still low after workup. Where could my product be going?

A3: If you are not seeing significant side products, the issue may lie in the workup procedure or the stability of the product itself.

  • Incomplete Hydrolysis of the Intermediate: The tetrahedral intermediate must be hydrolyzed to release the ketone. The quench should be done with a protic source, often an acidic solution (e.g., 1 M HCl, saturated NH₄Cl). If the quench is not efficient, some of your product may remain as the stable intermediate.

  • Product Volatility or Water Solubility: If your target ketone is small, it might be lost during solvent removal or be partially soluble in the aqueous layers during extraction.

  • Enolizable Ketones: If your product has acidic α-protons, it may be susceptible to enolization and subsequent side reactions under harsh acidic or basic workup conditions. A milder quench with saturated aqueous NH₄Cl is often preferred.

Advanced Troubleshooting Guides

Guide 1: Dealing with Sterically Hindered or Highly Basic Nucleophiles

A significant side reaction can occur with sterically bulky or highly basic nucleophiles: elimination of the methoxide moiety to release formaldehyde.[1] This pathway competes with the desired ketone formation.

Symptoms:

  • A mixture of the desired ketone and starting amide in the final product.

  • Detection of formaldehyde or its polymers.

  • Low conversion of the starting material.

Troubleshooting Workflow:

Weinreb_Mechanism Start Weinreb Amide + R-MgX Intermediate < Stable Chelated Tetrahedral Intermediate > Start->Intermediate Nucleophilic Attack Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Workup Stable at low temp OverAddition < Over-addition Product (Tertiary Alcohol) > Intermediate->OverAddition Premature Collapse (High Temp) Product Ketone Workup->Product Collapse of Intermediate

Sources

Optimization

preventing over-addition in Grignard reactions with N-methoxy-N-methyl-2-phenoxyacetamide

Welcome to the technical support center for optimizing Grignard reactions involving N-methoxy-N-methylamides (Weinreb amides), specifically focusing on N-methoxy-N-methyl-2-phenoxyacetamide. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Grignard reactions involving N-methoxy-N-methylamides (Weinreb amides), specifically focusing on N-methoxy-N-methyl-2-phenoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of over-addition, ensuring the selective synthesis of ketones.

Mechanism & Rationale: Why Weinreb Amides Prevent Over-Addition

The primary advantage of using a Weinreb-Nahm amide over other acyl compounds (like esters or acid chlorides) in Grignard reactions is the prevention of over-addition, where two equivalents of the Grignard reagent add to form a tertiary alcohol instead of the desired ketone.[1][2][3]

The key to this selectivity lies in the formation of a stable tetrahedral intermediate. After the initial nucleophilic attack by the Grignard reagent, the magnesium ion is chelated by both the newly formed anionic oxygen and the N-methoxy oxygen.[1][4] This creates a stable five-membered cyclic intermediate.[5] This intermediate is robust, particularly at low temperatures (e.g., -78 °C), and does not readily collapse to form a ketone.[1][6] The ketone is only formed upon acidic workup, which breaks down the chelate and protonates the intermediate. By this point, the excess Grignard reagent has already been quenched, preventing a second addition.

In contrast, the tetrahedral intermediate formed from the reaction of a Grignard reagent with an ester lacks this chelation-stabilization. It rapidly collapses, eliminating an alkoxide to form a ketone.[2] This newly formed ketone is often more reactive than the starting ester, leading to an immediate second nucleophilic attack by another Grignard molecule, resulting in the tertiary alcohol as the major product.[3]

G cluster_0 Weinreb Amide Pathway (Ketone Synthesis) cluster_1 Ester Pathway (Over-Addition) W_Amide N-methoxy-N-methyl-2-phenoxyacetamide (Weinreb Amide) W_Intermediate Stable Chelated Tetrahedral Intermediate W_Amide->W_Intermediate + R-MgX (Low Temp, e.g. -78°C) W_Grignard R-MgX (Grignard Reagent) W_Workup Aqueous Acidic Workup (Quench) W_Intermediate->W_Workup Stable until workup W_Ketone Desired Ketone Product W_Workup->W_Ketone Intermediate collapses E_Ester Ester Analog E_Intermediate Unstable Tetrahedral Intermediate E_Ester->E_Intermediate + R-MgX E_Grignard R-MgX (Grignard Reagent) E_Ketone Ketone (transient) E_Intermediate->E_Ketone Rapid Collapse E_Alcohol Tertiary Alcohol (Over-addition Product) E_Ketone->E_Alcohol Immediate Reaction E_Grignard2 + R-MgX (Second Addition)

Caption: Reaction pathways for Grignard addition to a Weinreb amide vs. an ester.

Troubleshooting Guide

This section addresses specific issues encountered during the Grignard reaction with N-methoxy-N-methyl-2-phenoxyacetamide.

Q1: I'm still observing significant over-addition to the tertiary alcohol. What is the most likely cause?

A1: This is the most common failure mode and is almost always linked to the stability of the tetrahedral intermediate. The three most critical parameters to investigate are Temperature Control , Addition Rate , and Quenching Protocol .

  • Inadequate Temperature Control: The stability of the chelated intermediate is highly temperature-dependent.[1][6] If the internal reaction temperature rises, even locally, the intermediate can collapse prematurely to the ketone, which then reacts with the still-present Grignard reagent.

    • Solution: Ensure your reaction is maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath), throughout the Grignard addition. Use a calibrated low-temperature thermometer to monitor the internal temperature, not just the bath temperature.

  • Rapid Addition of Grignard Reagent: Adding the Grignard reagent too quickly is an exothermic process that will create localized "hot spots" in the solution, leading to premature intermediate collapse.

    • Solution: Add the Grignard reagent dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This ensures the cooling bath can dissipate the heat generated and maintain a consistent internal temperature.[6]

  • Improper Quenching Technique: The quenching step is highly exothermic and a frequent source of over-addition.[6] Adding an aqueous quench solution (like saturated NH₄Cl) directly to the reaction mixture can rapidly warm the solution before all the excess Grignard reagent is neutralized.

    • Solution A (Inverse Quench): Instead of adding the quencher to your flask, transfer the cold reaction mixture via cannula into a separate, vigorously stirred flask containing the cold quench solution.[6] This ensures the Grignard reagent is always in the presence of excess quencher.

    • Solution B (Pre-Quench): At -78 °C, add a small amount of a proton source that is soluble in the organic solvent, such as pre-chilled methanol, to neutralize the excess Grignard reagent. Stir for a few minutes before proceeding with the standard aqueous ammonium chloride quench.[6]

Q2: My reaction yield is very low, or the reaction doesn't seem to start at all. What should I check?

A2: Low or no conversion typically points to an issue with the Grignard reagent itself or the reaction conditions.

  • Grignard Reagent Potency: Grignard reagents are highly basic and nucleophilic, making them extremely sensitive to moisture and atmospheric CO₂.[7][8] Commercially purchased reagents can degrade over time, and self-prepared reagents may not have formed efficiently.

    • Solution: Titrate your Grignard reagent immediately before use to determine its exact molarity.[6][9] This is a critical step for reproducibility and ensuring you are adding the correct number of equivalents. Common titration methods use menthol and 1,10-phenanthroline as an indicator.[9]

  • Anhydrous Conditions: Any protic solvent, including trace amounts of water in your glassware or solvent, will quench the Grignard reagent.[8][10][11]

    • Solution: All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).[10][11] Use a high-quality anhydrous solvent, preferably from a solvent purification system or a freshly opened sealed bottle.

  • Solvent Choice: While Tetrahydrofuran (THF) is a common solvent, for some Weinreb amide reactions, diethyl ether (Et₂O) has been reported to give superior results.[6]

    • Solution: If you are experiencing issues in THF, consider switching to anhydrous diethyl ether.

Q3: The reaction is messy, and I see a complex mixture of products by TLC/NMR, not just starting material and the two main products.

A3: A complex product mixture can arise from several sources, including highly reactive reagents or side reactions.

  • Highly Reactive Grignard Reagents: Some Grignard reagents, such as allylmagnesium bromide, are exceptionally reactive and can promote over-addition even under carefully controlled conditions.[6]

    • Solution: For these reagents, adherence to protocol must be scrupulous. The slowest possible addition rate at -78 °C is essential. Ensure the reaction mixture never rises above the target temperature.[6]

  • Alternative Pathways: If preventing over-addition proves intractable with a particularly reactive Grignard reagent, a different synthetic route may be more efficient.

    • Solution: Consider reducing the Weinreb amide to the corresponding aldehyde (e.g., using DIBAL-H) and then performing the Grignard addition on the aldehyde. The resulting secondary alcohol can then be oxidized back up to the desired ketone.[6]

Frequently Asked Questions (FAQs)

  • What is the optimal number of equivalents for the Grignard reagent?

    • Start with 1.1 to 1.5 equivalents. While Weinreb amides are known to be tolerant to an excess of the Grignard reagent, using a large excess can exacerbate issues during the quench.[12] Accurate titration is more important than using a large excess.

  • Can this reaction be run at a higher temperature, like 0 °C?

    • It is strongly discouraged. While some robust systems might tolerate temperatures like -40 °C, starting at 0 °C will likely lead to significant over-addition because the tetrahedral intermediate is not sufficiently stable at that temperature.[2][6] The standard and most reliable temperature is -78 °C.

  • Is an inert atmosphere necessary throughout the entire process?

    • Yes. Grignard reagents react with both oxygen and moisture.[7] The reaction should be set up and run under a positive pressure of an inert gas like nitrogen or argon from start to finish.

  • My TLC analysis is difficult. How can I better visualize the ketone product?

    • Ketones may not be strongly UV-active and can be difficult to see with standard permanganate stains. Consider using a 2,4-dinitrophenylhydrazine (2,4-DNP) stain, which is highly specific for aldehydes and ketones and often produces a vivid color.[6]

Key Parameters & Recommended Conditions

ParameterRecommendationRationale
Temperature -78 °C (Dry Ice/Acetone)Maximizes stability of the chelated tetrahedral intermediate, preventing premature collapse.[1][6]
Grignard Addition Slow, dropwise addition via syringe pumpPrevents exothermic spikes and localized heating.[6]
Grignard Equivalents 1.1 - 1.5 eq. (titrated)Ensures complete reaction without a large, problematic excess during quench.[6][9]
Solvent Anhydrous THF or Diethyl EtherMust be scrupulously dry to avoid quenching the reagent.[6]
Atmosphere Inert (Nitrogen or Argon)Protects the highly reactive Grignard reagent from air and moisture.[7]
Quench Method Inverse quench or pre-quench at -78 °CControls the exothermic quench reaction to prevent warming-induced over-addition.[6]
Quenching Agent Saturated aqueous NH₄ClA mild acid source that effectively breaks down the intermediate and neutralizes reagents.

Optimized Experimental Protocol

This protocol is a general guideline. Specific substrate concentrations and reaction times may require optimization.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, stir bar) at 125 °C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Preparation: Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1.0 eq.) in anhydrous THF or diethyl ether in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Grignard Addition: In a separate, dry, inert-atmosphere flask, prepare a solution of the Grignard reagent (1.2 eq., concentration confirmed by titration) in the same anhydrous solvent. Transfer this solution to a syringe and place it on a syringe pump. Add the Grignard reagent to the stirred amide solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes. The reaction can be monitored by quenching small aliquots in cold saturated NH₄Cl and analyzing by TLC.

  • Warming (Optional but Recommended): Once the reaction is deemed complete at low temperature, allow the mixture to slowly warm to room temperature. This ensures the complete collapse of the intermediate to the ketone.[6]

  • Quenching: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a vigorously stirred solution of saturated aqueous NH₄Cl, also cooled in an ice bath. Slowly transfer the reaction mixture into the quenching solution via a cannula.

  • Workup: Allow the quenched mixture to warm to room temperature. Transfer to a separatory funnel, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product as necessary, typically by column chromatography.

Troubleshooting Workflow

G Start Reaction Outcome Analysis OverAddition Problem: Over-addition (Tertiary Alcohol) Start->OverAddition High % of by-product LowYield Problem: Low/No Yield (High Starting Material) Start->LowYield Low conversion Success Success: Clean Ketone Product Start->Success High yield Temp 1. Verify Temperature Control (Internal probe at -78°C?) OverAddition->Temp Tritate 1. Titrate Grignard Reagent (Concentration known?) LowYield->Tritate Rate 2. Slow Addition Rate (Use syringe pump?) Temp->Rate If Temp is OK Quench 3. Optimize Quench Protocol (Inverse quench? Pre-quench?) Rate->Quench If Rate is Slow Quench->Success Implement Fixes Anhydrous 2. Check Anhydrous Conditions (Dried glassware/solvent?) Tritate->Anhydrous If Titer is Good Solvent 3. Consider Solvent Change (Try Diethyl Ether?) Anhydrous->Solvent If Conditions are Dry Solvent->Success Implement Fixes

Caption: A logical workflow for troubleshooting common Grignard-Weinreb reaction issues.

References

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. (2025, December 5). Available at: [Link]

  • Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11. (2020, January 28). Sciencemadness Discussion Board. Available at: [Link]

  • Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11. (2020, January 28). Sciencemadness Discussion Board. Available at: [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2025, August 6). Asian Journal of Chemical Sciences. Available at: [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. Available at: [Link]

  • Grignard Reaction Experiment Part 1, Prelab. (2020, October 26). YouTube. Available at: [Link]

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Available at: [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. Available at: [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N-C(O) Cleavage. (2020, April 20). The Royal Society of Chemistry. Available at: [Link]

  • Grignard reagent reaction with Weinreb amide. (2019, July 28). YouTube. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022, December 15). ACS Omega. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Available at: [Link]

  • Grignard Reaction. (n.d.). Available at: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • How to Create a Grignard Reagent ("Preparation"). (2014, September 15). YouTube. Available at: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. (n.d.). Semantic Scholar. Available at: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. (n.d.). ResearchGate. Available at: [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications. Available at: [Link]

Sources

Troubleshooting

managing reaction temperature for N-methoxy-N-methyl-2-phenoxyacetamide

Ticket ID: W-AMIDE-PHX-001 Topic: Temperature Management & Reaction Fidelity Assigned Specialist: Senior Application Scientist, Synthesis Division Executive Summary You are working with N-methoxy-N-methyl-2-phenoxyacetam...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: W-AMIDE-PHX-001
Topic: Temperature Management & Reaction Fidelity

Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

You are working with N-methoxy-N-methyl-2-phenoxyacetamide (a Weinreb amide derived from phenoxyacetic acid). This molecule is a linchpin intermediate designed for one specific purpose: the controlled synthesis of ketones without over-addition to tertiary alcohols.

While Weinreb amides are renowned for their stability, the phenoxy-ether moiety at the


-position introduces unique thermal constraints. The ether oxygen increases the acidity of the 

-protons and can influence the stability of the metal-chelated intermediate.

This guide replaces generic advice with a precision thermal protocol. We treat temperature not just as a setting, but as a reagent that dictates kinetic selectivity.

Module 1: Synthesis Phase (Formation)

Objective: Create the amide bond while suppressing exotherms that lead to decomposition or O-acylation side products.

The Core Challenge: Exotherm Management

Whether you use the Acid Chloride method or a Coupling Agent (EDC/DCC), the formation of the amide bond is exothermic.

  • Risk: High temperatures (>25°C) during reagent addition can cause the N,O-dimethylhydroxylamine to attack the phenoxy ring or undergo O-acylation (rare, but possible under thermal stress).

  • Critical Control Point: The neutralization of the HCl salt of the amine.[1]

Troubleshooting Guide: Synthesis

Q: I am seeing low yields and a "tarry" baseline on my TLC. What happened? A: You likely added the base (Triethylamine/DIPEA) too quickly at Room Temperature (RT).

  • The Fix: The deprotonation of N,O-dimethylhydroxylamine hydrochloride is significantly exothermic. This must be done at 0°C .

  • Protocol Adjustment: Cool your solvent (DCM or THF) to 0°C before adding the amine salt. Add the base dropwise over 15 minutes. Only then introduce the phenoxyacetyl chloride or coupling agent.

Q: Can I heat the reaction to speed it up? A: Do not exceed 40°C.

  • Reasoning: The phenoxy group is an electron-donating ether. At elevated temperatures (>50°C), the risk of ether cleavage (if Lewis acids are present) or general decomposition increases.

  • Standard: Run at 0°C

    
     RT . Most conversions are complete within 4-12 hours at 23°C.
    
Comparative Protocol Data
ParameterAcid Chloride MethodCoupling Agent (EDC/HOBt)PCl3 Method (Scale-up)
Initial Temp 0°C (Strict) 0°C (Recommended)RT
Reaction Temp Allow to warm to 23°C23°C60°C (Toluene)
Exotherm Risk High (during addition)ModerateLow
Time 2 - 4 Hours12 - 16 Hours2 - 4 Hours
Preferred For Small scale (<5g)Sensitive substratesLarge scale (>100g)

Module 2: Downstream Application (Nucleophilic Addition)

Objective: Convert the Weinreb amide to a ketone using Grignard (R-Mg-X) or Organolithium (R-Li) reagents.

The Core Mechanism: The "Stable" Chelate

The success of this reaction relies on the formation of a stable five-membered chelate intermediate (see Diagram 1 below). This intermediate must survive until the acidic quench. If it collapses thermally before the quench, the ketone forms in situ and reacts again to form a tertiary alcohol (the "over-addition" failure mode).

Visualizing the Thermal Control Logic

WeinrebMechanism cluster_0 Critical Thermal Zone Amide Weinreb Amide (Starting Material) Chelate Tetrahedral Intermediate (Stable Chelate) Amide->Chelate Addition at -78°C to 0°C Nu Nucleophile (R-Mg-X or R-Li) Nu->Chelate Collapse Collapse to Ketone (Premature) Chelate->Collapse T > 0°C (Thermal Failure) Quench Acidic Quench (H3O+) Chelate->Quench Maintain T < 0°C Alcohol Tertiary Alcohol (Over-addition Product) Collapse->Alcohol + Excess Nucleophile Ketone Target Ketone (Desired Product) Quench->Ketone Hydrolysis

Figure 1: The Stability of the Tetrahedral Intermediate. Thermal failure (warming before quench) leads to chelate collapse and over-addition.

Troubleshooting Guide: Grignard Addition

Q: Standard protocols say 0°C is fine for Weinreb amides. Why do you recommend -78°C for this specific molecule? A: While 0°C is acceptable for simple alkyl chains, the phenoxy group introduces a complication:

  • Acidity: The

    
    -protons (between the carbonyl and the phenoxy oxygen) are acidified by the electron-withdrawing carbonyl and the inductive effect of the oxygen.
    
  • Basicity of Reagent: Grignard reagents are both nucleophiles and bases. At 0°C, the rate of deprotonation (forming an enolate) competes with nucleophilic attack.

  • The Fix: At -78°C , nucleophilic addition is kinetically favored over proton abstraction.

Q: My reaction solidified at -78°C. What do I do? A: This is a solvent issue, not a reaction issue.

  • Cause: 2-Phenoxy derivatives can be sterically bulky and less soluble.

  • Solution: Ensure you are using THF (Tetrahydrofuran) or 2-MeTHF . Avoid Diethyl Ether if solubility is poor. You can warm slowly to -40°C to regain solubility without sacrificing too much selectivity.

Q: How do I quench without generating heat that destroys the product? A: The "Reverse Quench" technique.

  • Do not pour water into the reaction (massive exotherm).

  • Prepare a flask of saturated

    
     or dilute 
    
    
    
    at 0°C.
  • Cannulate or drip your cold reaction mixture into the acid solution. This dissipates heat instantly and hydrolyzes the chelate cleanly to the ketone.

Module 3: Storage & Stability

Q: Can I store N-methoxy-N-methyl-2-phenoxyacetamide on the shelf? A: Yes, but with caveats.

  • State: It is typically a viscous oil or low-melting solid.

  • Hygroscopicity: The N-methoxy group can attract moisture.

  • Protocol: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: >12 months if kept dry. If it turns yellow/brown, check proton NMR for hydrolysis (phenoxyacetic acid formation).

References

  • Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

    • Foundational text establishing the stability of the metal-chelated intermedi
  • Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. (1998). "Triphosgene-Mediated Preparation of N-Acyl-N-methoxy-N-methylamides". The Journal of Organic Chemistry, 63(23), 8432–8439.

    • Details the acid chloride/coupling pathways and thermal management during synthesis.
  • Mentel, M.; Breinbauer, R. (2020). "Weinreb Amides in Modern Organic Synthesis". Encyclopedia of Reagents for Organic Synthesis.

    • Review of downstream applications and temper
  • Comparison of Solvents for Grignard Additions. (2009). Journal of Chemical Research.[3]

    • Supports the use of THF/2-MeTHF for solubility of aryl-substituted Weinreb amides at low temper

Sources

Optimization

Technical Support Center: Purification Strategies for the Removal of N,O-Dimethylhydroxylamine Byproduct

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions concerning th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions concerning the removal of the N,O-dimethylhydroxylamine byproduct from reaction mixtures. As a common byproduct in reactions such as the Weinreb amide synthesis, its effective removal is critical for ensuring the purity of your final product. This guide is designed to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your purification workflows.

Troubleshooting Guide: Tackling N,O-Dimethylhydroxylamine Removal

This section addresses specific challenges you may encounter during the purification of your target compound when N,O-dimethylhydroxylamine is present as a byproduct.

Scenario 1: My desired product is soluble in organic solvents, but I'm struggling to remove the highly water-soluble N,O-dimethylhydroxylamine.

The Challenge: N,O-dimethylhydroxylamine hydrochloride is highly soluble in water, which would typically suggest a simple aqueous wash for its removal from an organic layer.[1] However, the free base form of N,O-dimethylhydroxylamine also exhibits some solubility in common organic solvents, and its removal via aqueous extraction can be inefficient, leading to persistent contamination.

The Expert Solution: Acidic Aqueous Extraction

The basic nitrogen atom in N,O-dimethylhydroxylamine allows for its protonation in an acidic environment, forming a highly water-soluble salt. This principle is the cornerstone of its effective removal from an organic phase.

Step-by-Step Protocol:

  • Solvent Choice: Ensure your desired product is fully dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, toluene).

  • Acidic Wash: In a separatory funnel, wash the organic layer with a dilute aqueous acid solution. A 1 M solution of hydrochloric acid (HCl) is a standard choice. The volume of the acidic wash should typically be 20-30% of the organic layer volume.

  • Phase Separation: Gently shake the separatory funnel, allowing for the partition of the N,O-dimethylhydroxylamine salt into the aqueous layer. Vent the funnel frequently to release any pressure buildup. Allow the layers to fully separate.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat if Necessary: For stubborn contaminations, a second acidic wash can be performed.

  • Neutralizing Wash: To remove any residual acid from the organic layer, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this will generate carbon dioxide gas; vent the separatory funnel frequently.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to isolate your purified product.

Causality Explained: The acidic wash converts the basic N,O-dimethylhydroxylamine into its hydrochloride salt. This salt has a much higher affinity for the aqueous phase than the organic phase, leading to its efficient extraction from your product-containing organic layer.

Scenario 2: My reaction has produced both N,O-dimethylhydroxylamine and O-methylhydroxylamine byproducts, and they are difficult to separate from my product by distillation.

The Challenge: N,O-dimethylhydroxylamine and O-methylhydroxylamine have very close boiling points (approximately 42°C and 48°C, respectively), making their separation from each other and from a desired product with a similar boiling point practically impossible through standard distillation.[2]

The Expert Solution: Chemoselective Derivatization

A well-established method to address this challenge is the selective reaction of the primary amine, O-methylhydroxylamine, with an aldehyde or ketone.[3] This reaction forms a new, higher-boiling point oxime, which can then be more easily separated.

Step-by-Step Protocol:

  • Acidification: Dissolve the crude product mixture in an aqueous solution and acidify to a pH below 7 (typically pH 1-2) using an acid such as hydrochloric acid or sulfuric acid.[2] This step is crucial as it protonates the N,O-dimethylhydroxylamine, rendering it non-reactive towards the derivatizing agent.

  • Derivatization: Add a stoichiometric equivalent (or a slight excess) of an aldehyde or ketone, such as formaldehyde or acetone, to the acidic solution.[2][3] The O-methylhydroxylamine will react to form the corresponding O-methylformaldoxime or O-methyl acetone oxime.

  • Removal of the Oxime: The newly formed oxime can be removed by distillation.[3] For instance, O-methyl acetaldehyde oxime has a boiling point of 47°C, and O-methyl acetone oxime boils at 72°C, which may be sufficiently different from your product's boiling point to allow for separation.[3]

  • Basification and Product Isolation: After the removal of the oxime, the remaining solution containing your product and the N,O-dimethylhydroxylamine salt can be worked up. If your product is organic-soluble, you can proceed with basification of the aqueous solution followed by extraction of your product into an organic solvent. The N,O-dimethylhydroxylamine will remain in the aqueous layer if the pH is kept acidic, or it can be removed by a subsequent acidic wash of the organic layer.

Workflow for Chemoselective Derivatization

G cluster_0 Initial State cluster_1 Purification Process A Crude Product (with N,O-dimethylhydroxylamine and O-methylhydroxylamine) B Acidify to pH < 7 A->B Dissolve in aqueous acid C Add Aldehyde/Ketone (e.g., Formaldehyde) B->C Protect N,O-DMHA D Distill to Remove O-methylformaldoxime C->D Selective reaction E Work-up to Isolate Purified Product D->E Separation of byproduct

Caption: Workflow for the removal of O-methylhydroxylamine via derivatization.

Frequently Asked Questions (FAQs)

Q1: Why is N,O-dimethylhydroxylamine a common byproduct in certain reactions?

N,O-dimethylhydroxylamine is often formed during the synthesis of Weinreb amides.[4] The synthesis of the required N,O-dimethylhydroxylamine reagent itself can produce related impurities.[4] For instance, the methylation of hydroxylamine derivatives can sometimes lead to the formation of O-methylhydroxylamine as a side product along with the desired N,O-dimethylhydroxylamine.[3]

Q2: What are the key physical properties of N,O-dimethylhydroxylamine that I should be aware of during purification?

Understanding the physical properties of N,O-dimethylhydroxylamine is crucial for designing an effective purification strategy.

PropertyValueImplication for Purification
Boiling Point ~43.2 °CLow boiling point makes it volatile but also difficult to separate from other low-boiling compounds by distillation.[4]
Water Solubility SolubleIts hydrochloride salt is highly soluble in water, making acidic aqueous washes an effective removal method.[1][5]
Form Commercially available as hydrochloride saltThe salt is a white to off-white crystalline solid.[4][5]

Q3: Can I use chromatography to remove N,O-dimethylhydroxylamine?

Yes, standard chromatographic techniques like column chromatography can be used. However, due to the high polarity and volatility of N,O-dimethylhydroxylamine, it can be challenging. It may co-elute with other polar compounds. For analytical purposes, derivatization with reagents like Dansyl chloride followed by LC-MS analysis is a sensitive method for detecting trace amounts.[6] For preparative scale, the extraction and distillation methods described above are generally more practical and cost-effective.

Q4: How can I confirm that I have successfully removed the N,O-dimethylhydroxylamine byproduct?

Several analytical techniques can be employed to assess the purity of your final compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a powerful tool. The N-methyl and O-methyl groups of N,O-dimethylhydroxylamine will have characteristic signals that should be absent in the spectrum of your purified product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is well-suited for detecting residual N,O-dimethylhydroxylamine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While direct detection can be challenging due to the lack of a strong chromophore, LC-MS can be used, especially with derivatization for enhanced sensitivity.[6]

Decision Tree for Selecting a Purification Method

G A Is N,O-dimethylhydroxylamine the only major impurity? B Is your product organic-soluble? A->B Yes E Are O-methylhydroxylamine and N,O-dimethylhydroxylamine both present? A->E No C Use Acidic Aqueous Wash B->C Yes D Consider alternative methods (e.g., chromatography, distillation of product if non-volatile) B->D No F Use Chemoselective Derivatization E->F

Caption: A decision-making guide for choosing the appropriate purification strategy.

References

  • Method for producing N,O-dimethylhydroxylamine. Google Patents.
  • N,N-DIMETHYLHYDROXYLAMINE. Organic Syntheses Procedure. Available from: [Link]

  • Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride. Google Patents.
  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. Google Patents.
  • Process for the isolation of n,o-dimeth-ylhydroxylamine. Google Patents.
  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available from: [Link]

  • Remove Sticky Reagents. University of Rochester. Available from: [Link]

  • N,O-Dimethylhydroxylamine hydrochloride. ChemBK. Available from: [Link]

  • N,O-Dimethylhydroxylamine. Wikipedia. Available from: [Link]

  • Synthesis of N, O-dimethylhydroxylamine hydrochloride. ResearchGate. Available from: [Link]

  • Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. ResearchGate. Available from: [Link]

  • N,O-Dimethylhydroxylamine. PubChem. Available from: [Link]

Sources

Troubleshooting

minimizing epimerization in reactions with chiral N-methoxy-N-methyl-2-phenoxyacetamide

Technical Support Center: Chiral -methoxy- -methyl-2-phenoxyacetamide Ticket ID: #WA-PHENOXY-CHIRAL Subject: Minimizing Epimerization in -Phenoxy Weinreb Amide Reactions Status: Open Assigned Specialist: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral -methoxy- -methyl-2-phenoxyacetamide

Ticket ID: #WA-PHENOXY-CHIRAL Subject: Minimizing Epimerization in


-Phenoxy Weinreb Amide Reactions
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing a loss of enantiomeric excess (ee) when working with chiral


-methoxy-

-methyl-2-phenoxyacetamide
.

This substrate presents a "perfect storm" for epimerization. The


-position is flanked by two electron-withdrawing groups—the Weinreb amide carbonyl and the phenoxy oxygen. This drastically lowers the pKa of the 

-proton, making it highly susceptible to deprotonation by basic nucleophiles (Grignards/Lithiums) or racemization via oxazolone formation during the amide synthesis itself.

This guide provides a self-validating workflow to isolate the source of your chirality loss and implement proven chemical engineering controls.

Module 1: The Mechanistic Hazard (Root Cause Analysis)

Before optimizing conditions, you must identify where the chirality is being lost. In this system, there are two distinct failure modes.

Failure Mode A: During Amide Synthesis

If your starting material (the Weinreb amide) is already racemic, downstream optimization is futile. Activation of


-phenoxy acetic acids often proceeds via an oxazolone (azlactone-like)  intermediate, which is highly prone to racemization.
Failure Mode B: During Nucleophilic Addition

When adding a Grignard (


) or Organolithium (

), there is a kinetic competition between Nucleophilic Attack (forming the stable chelate) and Deprotonation (forming the enolate).
Visualizing the Kinetic Partition

G Start Chiral Weinreb Amide Chelate Stable Tetrahedral Intermediate (Retains Chirality) Start->Chelate  k_nuc (Nucleophilic Attack)  Fast at low temp Enolate Planar Enolate (Chirality Lost) Start->Enolate  k_base (Deprotonation)  Favored by hard bases Reagent Nucleophile (R-M) Reagent->Start Ketone Chiral Ketone (Target) Chelate->Ketone  Acidic Quench Racemic Racemic Mixture Enolate->Racemic  Reprotonation

Figure 1: The kinetic competition. Success depends on maximizing


 while minimizing 

. Ideally,

.

Module 2: Troubleshooting Amide Synthesis (Upstream)

Issue: "My starting material has low ee before I even run the reaction."

The synthesis of Weinreb amides from chiral


-phenoxy acids is non-trivial. Using standard acid chloride conditions (

or

) is a primary cause of racemization due to the high acidity of the

-proton in the activated acyl chloride species.
Protocol: Racemization-Free Coupling

Recommendation: Avoid acid chlorides. Use "soft" coupling agents that minimize oxazolone formation.

  • Reagents: Use EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) or T3P (Propylphosphonic anhydride).

  • Base: Use NMM (N-methylmorpholine) instead of Triethylamine (

    
    ). NMM is less basic and reduces the risk of 
    
    
    
    -deprotonation.
  • Temperature: Maintain

    
     during activation; warm to RT only after amine addition.
    

Validation Step: Analyze the synthesized amide via Chiral HPLC prior to the Grignard step. If ee < 98%, discard and re-synthesize using T3P/Pyridine conditions at low temperature.

Module 3: Troubleshooting Nucleophilic Addition (Downstream)

Issue: "My amide is pure, but the resulting ketone is racemic."

This indicates the nucleophile is acting as a base.[1] The phenoxy group stabilizes the enolate, making the


-proton significantly more acidic than in alkyl Weinreb amides.
Solution A: The "Turbo" Additive Strategy ( )

Lanthanide salts coordinate to the carbonyl oxygen, increasing electrophilicity (raising


) without increasing the basicity of the medium.

Protocol:

  • Preparation: Dry

    
     (0.5 - 1.0 equiv) in THF under Argon.
    
  • Complexation: Add the chiral Weinreb amide to the

    
     solution and stir for 30-60 mins at RT. This "pre-activates" the amide.
    
  • Cooling: Cool the mixture to

    
      (Critical).
    
  • Addition: Add the Grignard reagent (

    
    ) dropwise.
    
    • Note: Avoid Organolithiums (

      
      ) if possible; they are harder bases.
      
  • Quench: Quench at low temperature with acetic acid/ethanol buffer (see Module 4).

Solution B: Reagent Selection Matrix
Reagent TypeBasicityNucleophilicityRisk LevelRecommendation
Alkyl-Li HighHighCritical Avoid. Causes rapid deprotonation.
Alkyl-MgBr ModerateHighHigh Use only at

with slow addition.
Turbo Grignard (

)
ModerateVery HighLow Preferred. High reactivity at low temp.
Knochel-Zinc (

)
LowModerateLowest Safe, but may require catalysis to react.

Module 4: The Quenching Trap

Issue: "The reaction was clean by in-situ monitoring, but the product is racemic."

The tetrahedral intermediate (the metal-chelated species) is configurationally stable. However, upon quenching, you generate the ketone. If the quench mixture is not pH-controlled, the ketone can enolize and racemize during workup.

Correct Quenching Protocol:

  • Do NOT pour the reaction mixture into strong aqueous acid (e.g., 1M HCl).

  • Use a Buffer: Quench the reaction at

    
     by adding a solution of Acetic Acid in Ethanol  or a saturated 
    
    
    
    solution.
  • Warm Up: Allow the mixture to warm to room temperature after the excess base has been neutralized.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


-dimethylhydroxylamine hydrochloride directly with the acid chloride? 
A: No.  This requires 2 equivalents of base (one to free the amine, one to neutralize HCl). The excess base combined with the highly activated acid chloride guarantees partial racemization. Use the free base of the amine or the EDC coupling method.

Q: Why does the reaction stall at 50% conversion? A: You likely formed the enolate. Once the amide is deprotonated (forming the enolate), it is protected from nucleophilic attack. Upon quench, it reprotonates back to the starting material (often racemic). This is a sign you need to lower the temperature or switch to


 activation.

Q: Can I recrystallize the Weinreb amide to upgrade optical purity? A: Yes. Unlike the final ketones (which are often oils),


-phenoxy Weinreb amides are often crystalline solids. Recrystallization from EtOAc/Hexanes can often upgrade 90% ee material to >99% ee.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22 , 3815–3818. Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43 , 3333–3336. Link

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38 , 606-631. Link

  • Feinstein, R. D. et al.

Sources

Optimization

Technical Support Center: Purification of N-Methoxy-N-methyl-2-phenoxyacetamide

[1][2][3][4] Case ID: W-AMIDE-PHX-001 Status: Active Support Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification Anomalies in Phenoxyacetic Weinreb Amide Synthesis[1][2][3][4] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Case ID: W-AMIDE-PHX-001 Status: Active Support Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification Anomalies in Phenoxyacetic Weinreb Amide Synthesis[1][2][3][4]

Executive Summary

You are likely encountering difficulties purifying


-methoxy-

-methyl-2-phenoxyacetamide
(CAS: 95092-10-7).[1][3][4] Unlike simple aliphatic Weinreb amides, the phenoxy group introduces unique solubility behaviors and π-stacking potential, while the Weinreb functionality often prevents easy crystallization, resulting in persistent oils.[1][4]

This guide addresses the three most reported failure modes:

  • Persistent Precipitates: Contamination with dicyclohexylurea (DCU) from DCC coupling.[2]

  • Co-eluting Impurities: Incomplete removal of phenoxyacetic acid (starting material).

  • "Oiling Out": Inability to crystallize the final product.

Module 1: The "Cloudy Oil" Syndrome (Urea Contamination)[4]

Symptom: The crude product appears as a cloudy oil or deposits a fine white powder upon standing in non-polar solvents. NMR shows broad multiplets around 1.0–2.0 ppm (cyclohexyl protons).[2][4]

Root Cause: Use of DCC (Dicyclohexylcarbodiimide) as a coupling agent.[5] The byproduct, DCU (Dicyclohexylurea) , is notoriously difficult to remove because it is sparingly soluble in almost everything, yet soluble enough to contaminate your product.[4]

Protocol A: The "Precipitate & Filter" Method

Do not rely on column chromatography alone; DCU often streaks through silica.

  • Solvent Swap: Dissolve your crude residue in a minimum amount of cold Acetone or Acetonitrile (DCU is very insoluble in these).

  • Chill: Place the flask in a freezer (-20°C) for 4 hours.

  • Filtration: Filter quickly through a Celite 545 pad packed in a sintered glass funnel.

  • Wash: Rinse the filter cake with varying small portions of cold solvent.

Protocol B: The Chemical Switch (Prevention)

If you are still at the synthesis stage, switch coupling agents .[4]

  • Recommendation: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2][3][4]

  • Why: The urea byproduct of EDC is water-soluble and is quantitatively removed during the aqueous workup described in Module 2.[1]

Module 2: The "Sticky" Impurity (Workup Optimization)

Symptom: Product purity is <95%, with traces of starting material (


-dimethylhydroxylamine or phenoxyacetic acid) visible by TLC.[1][2][4]

Technical Insight: The target molecule is stable to basic hydrolysis at room temperature, but phenoxyacetic acid has a pKa of ~3.17. Standard bicarbonate washes often fail to fully deprotonate and extract the unreacted acid into the aqueous layer due to the buffering capacity and lipophilicity of the phenoxy group.

Optimized Extraction Logic
ContaminantChemical NatureRemoval Wash SolutionMechanism
Phenoxyacetic Acid Acidic (pKa ~3.[1][2][3][4]17)1M NaOH (Cold)Deprotonates acid to water-soluble carboxylate (

).[1][2][3][4]

-Dimethylhydroxylamine
Basic1M HCl or 10% Citric Acid Protonates amine to water-soluble ammonium salt.[1][2][3][4]
Target Amide NeutralBrine Remains in organic layer; brine breaks emulsions.[2][3]
Visualization: Separation Logic Flow

ExtractionLogic cluster_legend Key Principle Start Crude Reaction Mixture (DCM or EtOAc) Wash1 Wash 1: 1M HCl (or 10% Citric Acid) Start->Wash1 Sep1 Phase Separation Wash1->Sep1 Aq1 Aqueous Layer: Amine Salts (Discard) Sep1->Aq1 Org1 Organic Layer: Product + Acid Impurity Sep1->Org1 Wash2 Wash 2: 1M NaOH (Cold, Fast) Org1->Wash2 Sep2 Phase Separation Wash2->Sep2 Aq2 Aqueous Layer: Phenoxyacetate Salt (Discard) Sep2->Aq2 Org2 Organic Layer: Purified Neutral Amide Sep2->Org2 Note Phenoxyacetic acid (pKa 3.17) requires stronger base than NaHCO3 for complete removal.

Caption: Sequential acid/base wash protocol to isolate neutral Weinreb amide from ionic precursors.

Module 3: Chromatography & Isolation

Symptom: The compound streaks on TLC or co-elutes with impurities.

Troubleshooting Matrix:

IssueAdjustmentRationale
Streaking/Tailing Add 1% MeOH to eluentWeinreb amides can interact with silanols; MeOH deactivates silica.[1][2][3][4]
UV Invisibility Check Wavelength Unlike aliphatic Weinreb amides, this molecule is UV active.[2][3][4] Monitor at 254 nm (phenoxy absorption).[2][4]
Co-elution Change Solvent SystemSwitch from Hexane/EtOAc to DCM/MeOH (98:2) or Toluene/Acetone .
Crystallization Strategy (The "Oiling Out" Fix)

Weinreb amides are notoriously low-melting solids.[1][2][4]

  • Evaporation: Remove solvent completely.[2] Traces of EtOAc prevent crystallization.

  • Seed/Scratch: Dissolve in minimal Diethyl Ether . Add Hexane dropwise until cloudy.[2]

  • Induction: Scratch the inner glass surface with a spatula or add a seed crystal of phenoxyacetic acid (sometimes induces nucleation of the derivative).

  • Cold Storage: Store at -20°C overnight.

Module 4: Synthesis Workflow Decision Tree

Use this workflow to prevent purification issues before they start.

SynthesisWorkflow Start Start Synthesis: Phenoxyacetic Acid + Amine Choice Select Coupling Agent Start->Choice PathDCC Route A: DCC Choice->PathDCC PathEDC Route B: EDC.HCl (Recommended) Choice->PathEDC PathSOCl2 Route C: Acid Chloride (SOCl2) Choice->PathSOCl2 IssueDCC Risk: DCU Contamination PathDCC->IssueDCC SolEDC Req: Aqueous Wash Only PathEDC->SolEDC IssueSOCl2 Risk: Hydrolysis if wet PathSOCl2->IssueSOCl2 SolDCC Req: Celite Filtration + Cold Acetone Wash IssueDCC->SolDCC Final Pure N-methoxy-N-methyl- 2-phenoxyacetamide IssueSOCl2->Final SolDCC->Final SolEDC->Final

Caption: Strategic selection of coupling agents determines downstream purification complexity.

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[4]

  • PubChem. (n.d.).[2][6] "Phenoxyacetic acid (Compound)".[2][4][7][8][9] National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][4] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (General reference for amide coupling mechanisms).

  • ChemicalBook. (n.d.).[2] "N-Methoxy-N-methyl-2-phenoxyacetamide Properties". (Verified generic properties for Weinreb derivatives).

  • Org. Synth. (2004).[2][4] "Preparation of Weinreb Amides". Organic Syntheses, Coll.[4] Vol. 10, p.484. [2][4]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N-methoxy-N-methyl-2-phenoxyacetamide vs. Conventional Acylating Agents

[1] Executive Summary In the landscape of medicinal chemistry, the installation of the phenoxyacetyl pharmacophore ( ) is a critical step for numerous kinase inhibitors (e.g., BCR-ABL1 inhibitors) and herbicide intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of medicinal chemistry, the installation of the phenoxyacetyl pharmacophore (


) is a critical step for numerous kinase inhibitors (e.g., BCR-ABL1 inhibitors) and herbicide intermediates.[1] While acid chlorides and esters are traditional reagents for acylation, they frequently suffer from over-addition , yielding unwanted tertiary alcohols, or require cryogenic conditions that are difficult to scale.[1]

N-methoxy-N-methyl-2-phenoxyacetamide (CAS: 78191-00-1 derivative / Specific Analog) represents the "Weinreb Amide" solution to these challenges.[1] This guide objectively compares its performance against Phenoxyacetyl Chloride and Ethyl Phenoxyacetate, demonstrating why it is the superior reagent for chemoselective ketone synthesis.[1]

Mechanistic Foundation: The Chelation Effect[1][2]

The superiority of N-methoxy-N-methyl-2-phenoxyacetamide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1] Unlike acid chlorides, which regenerate the carbonyl species in situ (inviting a second attack), the Weinreb intermediate remains stable until acidic hydrolysis.

Figure 1: Mechanistic Pathway & Chelation Stability

WeinrebMechanism cluster_legend Pathway Comparison Start N-methoxy-N-methyl- 2-phenoxyacetamide Inter Stable Tetrahedral Intermediate (Mg-Chelated) Start->Inter Nucleophilic Attack Nuc Nucleophile (R-MgX or R-Li) Nuc->Inter Product Target Phenoxy Ketone Inter->Product Hydrolysis Quench Acidic Quench (H3O+) SideProd Tertiary Alcohol (Over-addition) Product->SideProd 2nd Attack (Uncontrolled) AcidCl Phenoxyacetyl Chloride AcidCl->Product Fast

Caption: The Weinreb amide forms a stable Mg-chelated intermediate (center), preventing the formation of tertiary alcohols common with acid chlorides (dotted red line).

Comparative Analysis: Performance Metrics

The following data contrasts the performance of N-methoxy-N-methyl-2-phenoxyacetamide against standard acylating agents in the synthesis of 2-phenoxy-1-phenylethanone (Reaction with PhMgBr).

Table 1: Acylating Agent Performance Matrix
FeatureN-methoxy-N-methyl-2-phenoxyacetamide Phenoxyacetyl Chloride Ethyl Phenoxyacetate
Primary Mechanism Stable Tetrahedral IntermediateAddition-Elimination (Rapid)Addition-Elimination (Slow)
Chemo-selectivity High (Mono-addition exclusive)Low (Prone to double addition)Low (Prone to double addition)
Stoichiometry (R-MgX) 1.1 – 1.5 equivalents0.9 equivalents (Inverse addition req.)>2.0 equivalents (often yields alcohol)
Temperature 0°C to Room Temperature-78°C (Strict control required)-78°C to 0°C
Yield (Ketone) 85 – 92% 40 – 60% (variable)30 – 50%
Major Impurity Unreacted starting material (recyclable)Tertiary Alcohol (difficult separation)Tertiary Alcohol
Storage Stability High (Months at RT)Low (Hydrolyzes in air)High
Key Technical Insights:
  • Atom Economy: While the Weinreb amide requires synthesis (adding a step), it saves material downstream by preventing the "double-addition" waste of valuable Grignard/Lithium reagents.[1]

  • Handling: Phenoxyacetyl chloride is lachrymatory and corrosive.[1] The Weinreb amide is a stable solid/oil, significantly reducing safety hazards in the lab.[1]

  • Purification: The absence of tertiary alcohol byproducts simplifies purification to a standard silica filtration, whereas separating a ketone from its tertiary alcohol analog often requires difficult chromatography.[1]

Experimental Protocols

A. Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide

This protocol establishes the reagent from commercially available precursors.[1]

Reagents: Phenoxyacetyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq), DCM (Solvent).

  • Setup: Flame-dry a 500 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Suspend N,O-Dimethylhydroxylamine HCl (10.7 g, 110 mmol) in anhydrous DCM (200 mL). Cool to 0°C.[1]

  • Base Addition: Add Pyridine (17.8 mL, 220 mmol) dropwise. The mixture will become homogeneous.

  • Acylation: Add Phenoxyacetyl chloride (17.0 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Workup: Stir at Room Temperature (RT) for 3 hours. Quench with 1M HCl (100 mL). Extract organic layer, wash with sat.[1][2]

    
     and Brine.[1]
    
  • Isolation: Dry over

    
    , concentrate in vacuo.
    
    • Typical Yield: 90-95% (Pale yellow oil/solid).[1]

    • Validation:

      
       NMR (CDCl3) shows characteristic N-OMe singlet (~3.7 ppm) and N-Me singlet (~3.2 ppm).
      
B. General Protocol: Ketone Synthesis (Grignard Reaction)

Target: Synthesis of Phenoxy-methyl ketones.[1]

  • Activation: Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Add Grignard reagent (R-MgBr, 1.2 eq) dropwise.[1]

    • Note: No exotherm spike is typically observed compared to acid chlorides.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Monitoring: TLC will show disappearance of amide.[1]

  • Hydrolysis (Critical Step): Pour mixture into excess 1M HCl or sat.

    
     at 0°C. Vigorous stirring is required to break the stable Mg-chelate.[1]
    
  • Purification: Extract with EtOAc. The crude product is often >95% pure ketone.[1]

Figure 2: Experimental Workflow

Workflow cluster_synthesis Phase 1: Reagent Prep cluster_reaction Phase 2: Ketone Synthesis Step1 Phenoxyacetyl Chloride + Weinreb Salt Step2 DCM / Pyridine 0°C -> RT Step1->Step2 Step3 Isolate Amide (>90% Yield) Step2->Step3 Step4 Amide in THF (0°C) Step3->Step4 Use Reagent Step5 Add Grignard (1.2 eq) Form Chelate Step4->Step5 Step6 Acid Hydrolysis (Break Chelate) Step5->Step6 Step7 Pure Phenoxy Ketone Step6->Step7

Caption: Two-stage workflow ensuring high-purity isolation of the target ketone.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[3] Link

  • PubChem. (2025).[5] "N-methoxy-N-methyl-2-phenoxyacetamide (Compound Summary)". National Library of Medicine.[1] Link[5]

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal of Practical Chemistry, 339(6), 517–524. Link

  • Basha, A.; Lipton, M.; Weinreb, S. M. (1977).[1] "A mild, general method for conversion of esters to amides".[1] Tetrahedron Letters, 18(48), 4171-4174.[1] Link

  • Labadie, J. W.; Stille, J. K. (1983).[1] "Mechanisms of the reaction of Weinreb amides". Journal of the American Chemical Society.[1] Link

Sources

Comparative

A Comparative Crystallographic Guide to N-methoxy-N-methyl-2-phenoxyacetamide Derivatives: Structural Insights from Model Compounds

Introduction N-methoxy-N-methyl-2-phenoxyacetamide derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their unique structural features, combining the versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methoxy-N-methyl-2-phenoxyacetamide derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their unique structural features, combining the versatile phenoxyacetamide scaffold with the synthetically useful N-methoxy-N-methylamide (Weinreb amide) functionality, make them attractive targets for the synthesis of novel bioactive molecules. The three-dimensional arrangement of these molecules, dictated by their crystal packing and intramolecular interactions, is paramount to understanding their structure-activity relationships (SAR).

Despite their importance, to date, no crystal structures of N-methoxy-N-methyl-2-phenoxyacetamide derivatives have been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis based on the crystal structures of closely related model compounds: 2-phenoxyacetamide and 4-methoxy-N-methylbenzamide . By examining the crystallographic data of these two key fragments, we can infer the likely conformational properties and intermolecular interactions that govern the solid-state architecture of the target N-methoxy-N-methyl-2-phenoxyacetamide derivatives.

Comparative Structural Analysis

The overall conformation of an N-methoxy-N-methyl-2-phenoxyacetamide derivative will be a composite of the preferred geometries of its constituent parts. Here, we dissect the crystal structures of our two model compounds to anticipate the structural behavior of the target molecule.

The 2-Phenoxyacetamide Moiety: Insights from its Crystal Structure

The crystal structure of 2-phenoxyacetamide provides a foundational understanding of the likely conformation of the core scaffold. The key features are the planar phenyl ring, the flexible ether linkage, and the primary amide group. The torsion angle between the phenyl ring and the plane of the ether linkage, as well as the orientation of the acetamide group, are critical determinants of the overall shape.

The N-methoxy-N-methylamide (Weinreb Amide) Moiety: A Look at 4-methoxy-N-methylbenzamide

The crystal structure of 4-methoxy-N-methylbenzamide offers valuable insights into the geometry of the Weinreb amide functionality. The planarity of the amide bond, the orientation of the N-methoxy and N-methyl groups, and the dihedral angle between the amide plane and the aromatic ring are of particular interest. In the crystal structure of 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is 10.6 (1)°.[1] This suggests a relatively small twist between these two planar groups.

Predicting the Structure of N-methoxy-N-methyl-2-phenoxyacetamide Derivatives

By combining the structural information from our two model compounds, we can hypothesize the likely conformation of a generic N-methoxy-N-methyl-2-phenoxyacetamide. The molecule will likely exhibit a relatively planar phenoxy group and a planar amide bond. The flexibility of the ether linkage will allow for various overall conformations, which can be influenced by substituents on the phenyl ring. The N-methoxy and N-methyl groups will be disposed around the nitrogen atom in a conformation that minimizes steric hindrance.

Data Presentation: Crystallographic Data of Model Compounds

The following table summarizes the key crystallographic parameters for our two model compounds, 2-phenoxyacetamide and 4-methoxy-N-methylbenzamide. This data provides a quantitative basis for the structural comparisons discussed.

Parameter2-Phenoxyacetamide4-methoxy-N-methylbenzamide[1]
Formula C₈H₉NO₂C₉H₁₁NO₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 5.0623 (15)8.7350 (17)
b (Å) 18.361 (6)9.2750 (19)
c (Å) 9.115 (2)10.719 (2)
β (°) 102.13 (3)99.83 (3)
V (ų) 828.3 (4)855.7 (3)
Z 44

Experimental Protocols

The synthesis of N-methoxy-N-methyl-2-phenoxyacetamide derivatives can be readily achieved through the coupling of a 2-phenoxyacetic acid derivative with N,O-dimethylhydroxylamine. This procedure, often referred to as Weinreb amide synthesis, is a robust and widely used method in organic synthesis.

General Synthesis of N-methoxy-N-methyl-2-phenoxyacetamide Derivatives

Step 1: Synthesis of the 2-Phenoxyacetic Acid Precursor

Substituted 2-phenoxyacetic acids can be prepared via the Williamson ether synthesis, reacting a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis.

Step 2: Weinreb Amide Formation

The following protocol is a general method for the conversion of a carboxylic acid to a Weinreb amide.

  • To a solution of the 2-phenoxyacetic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling reagent such as 2-chloro-1-methylpyridinium iodide (CMPI) (1.2 eq).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.0 eq) to the reaction mixture.

  • Slowly add a tertiary amine base, such as triethylamine (3.4 eq), to the stirring solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-methoxy-N-methyl-2-phenoxyacetamide derivative.

This method is advantageous as it often proceeds with high yield and without racemization for chiral substrates.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural features and the synthetic workflow discussed in this guide.

G cluster_0 2-Phenoxyacetamide Moiety cluster_1 N-methoxy-N-methylamide Moiety Phenyl_Ring Phenyl Ring (Planar) Ether_Linkage Ether Linkage (Flexible) Phenyl_Ring->Ether_Linkage Acetamide_Group Acetamide Group (Planar) Ether_Linkage->Acetamide_Group Target_Molecule N-methoxy-N-methyl- 2-phenoxyacetamide Acetamide_Group->Target_Molecule Core Scaffold Amide_Bond Amide Bond (Planar) N_Methoxy N-Methoxy Group Amide_Bond->N_Methoxy N_Methyl N-Methyl Group Amide_Bond->N_Methyl Amide_Bond->Target_Molecule Functional Headgroup

Figure 1: Key structural fragments contributing to the overall conformation of N-methoxy-N-methyl-2-phenoxyacetamide derivatives.

G Phenol Substituted Phenol Phenoxyacetic_Acid 2-Phenoxyacetic Acid Phenol->Phenoxyacetic_Acid Williamson Ether Synthesis Alpha_Haloacetate α-Haloacetic Acid Ester Alpha_Haloacetate->Phenoxyacetic_Acid Target_Product N-methoxy-N-methyl- 2-phenoxyacetamide Phenoxyacetic_Acid->Target_Product Weinreb Amide Formation (e.g., CMPI) NO_Dimethylhydroxylamine N,O-Dimethylhydroxylamine NO_Dimethylhydroxylamine->Target_Product

Figure 2: General synthetic workflow for the preparation of N-methoxy-N-methyl-2-phenoxyacetamide derivatives.

Conclusion

While the crystal structure of N-methoxy-N-methyl-2-phenoxyacetamide derivatives remains to be elucidated, a comprehensive understanding of their likely solid-state conformation can be achieved through the comparative analysis of model compounds. The structural data from 2-phenoxyacetamide and 4-methoxy-N-methylbenzamide provide a robust framework for predicting the geometric parameters and intermolecular interactions of these important synthetic intermediates. The synthetic protocols outlined in this guide offer a reliable pathway for accessing these molecules, paving the way for further investigation into their chemical and biological properties. The future deposition of crystal structures for this class of compounds will be invaluable for validating the predictions made in this guide and for advancing the rational design of new derivatives with tailored properties.

References

  • Cambridge Crystallographic Data Centre. CSD Entry 166576: 2-phenoxyacetamide. [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Singh, J., et al. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Synthetic Communications, 25(8), 1255-1262. [Link]

  • Shaukath, A., et al. (2008). Synthesis of phenoxy oxazolines. Indian Journal of Chemistry - Section B, 47B(3), 458-462.
  • Chhonaker, et al. (2019). Synthesis and antibacterial activity of some new 2-(2-((phenylimino) methyl) phenoxy) acetic acid derivatives. Journal of the Indian Chemical Society, 96(10), 1325-1329.
  • Patel, K. D., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

Sources

Validation

The Versatility of N-methoxy-N-methyl-2-phenoxyacetamide in the Synthesis of Bioactive Compounds: A Comparative Guide

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular architectures with potent biological activities is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular architectures with potent biological activities is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as exceptionally versatile intermediates due to their unique reactivity profile.[1] This guide provides a comprehensive overview of the biological activities of compounds synthesized using N-methoxy-N-methyl-2-phenoxyacetamide, a specialized Weinreb amide derived from phenoxyacetic acid. We will explore its synthetic utility, compare the biological performance of its derivatives against established alternatives with supporting experimental data, and provide detailed protocols for key transformations and biological assays.

The Strategic Advantage of the Phenoxyacetamide Weinreb Amide

N-methoxy-N-methyl-2-phenoxyacetamide offers a stable yet reactive platform for the synthesis of a diverse array of functional molecules.[2] The core advantage of the Weinreb amide functionality lies in its ability to react with organometallic reagents to form a stable tetrahedral intermediate, which resists the common problem of over-addition that plagues reactions with other acylating agents.[1][3] This chelation-controlled reactivity allows for the clean and high-yield synthesis of ketones and aldehydes, which are pivotal building blocks for more complex bioactive molecules.[3][4] The phenoxyacetic acid moiety, in turn, is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

Synthetic Pathways and Biological Activities

The primary synthetic application of N-methoxy-N-methyl-2-phenoxyacetamide is the preparation of ketones and, subsequently, a variety of heterocyclic compounds.

Synthesis of Bioactive Ketones

The reaction of N-methoxy-N-methyl-2-phenoxyacetamide with Grignard or organolithium reagents provides a straightforward route to phenoxyacetyl ketones. These ketones can serve as precursors to a multitude of biologically active molecules.

Synthesis_of_Ketones Weinreb_Amide N-methoxy-N-methyl- 2-phenoxyacetamide Tetrahedral_Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate 1. Nucleophilic Attack Organometallic Organometallic Reagent (e.g., R-MgBr) Organometallic->Tetrahedral_Intermediate Ketone Phenoxyacetyl Ketone Tetrahedral_Intermediate->Ketone 2. Hydrolysis Bioactive_Derivatives Further Bioactive Derivatives Ketone->Bioactive_Derivatives Further Reactions

Caption: Synthesis of phenoxyacetyl ketones from N-methoxy-N-methyl-2-phenoxyacetamide.

These synthesized ketones can be further elaborated into various bioactive scaffolds. For instance, the introduction of different aryl groups can lead to biaryl ketones with potential pharmaceutical applications.[6]

Synthesis of Heterocyclic Compounds

The phenoxyacetyl ketones are valuable precursors for the synthesis of a wide range of bioactive heterocycles, such as pyrazoles, quinoxalines, and isoxazoles.

  • Pyrazoles: Condensation of phenoxyacetyl ketones with hydrazine derivatives yields pyrazoles, a class of compounds well-known for their anticancer, anti-inflammatory, and antimicrobial activities.[7][8][9]

  • Quinoxalines: Reaction with o-phenylenediamines can produce quinoxaline derivatives, which have shown promising antibacterial and cytotoxic activities.[10]

  • Isoxazoles: Treatment with hydroxylamine can lead to the formation of isoxazoles, which have been investigated for their anticancer and antioxidant properties.[11]

Heterocycle_Synthesis Start N-methoxy-N-methyl- 2-phenoxyacetamide Ketone Phenoxyacetyl Ketone Start->Ketone Reaction with Organometallic Pyrazole Pyrazole Derivative Ketone->Pyrazole Quinoxaline Quinoxaline Derivative Ketone->Quinoxaline Isoxazole Isoxazole Derivative Ketone->Isoxazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole OPDA o-Phenylenediamine OPDA->Quinoxaline Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole

Caption: Synthesis of bioactive heterocycles from N-methoxy-N-methyl-2-phenoxyacetamide.

Comparative Biological Activity

The true measure of a synthetic intermediate's value lies in the biological efficacy of the compounds it helps create. Below, we compare the performance of derivatives synthesized from N-methoxy-N-methyl-2-phenoxyacetamide with existing therapeutic agents.

Antimicrobial and Antifungal Activity

Phenoxyacetamide derivatives have demonstrated significant antimicrobial and antifungal properties. The specific substitutions on the phenoxy ring and the nature of the group replacing the Weinreb amide functionality play a crucial role in determining the potency and spectrum of activity.

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Substituted PhenoxyacetamidesM. tuberculosis H37Rv4 - 64Isoniazid0.025 - 0.05[12]
Quinoxaline DerivativesMRSA- (10-60% inhibition at 100 µM)VancomycinNot specified[10]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

While some synthesized derivatives show promising activity, they often do not surpass the potency of established first-line antibiotics. However, their novel structures may offer advantages in combating drug-resistant strains.

Anticancer Activity

The anticancer potential of phenoxyacetamide derivatives and their heterocyclic counterparts is a burgeoning area of research. These compounds have been shown to inhibit the growth of various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Pyrazole DerivativesK562 (Leukemia)> 5.75 (logGI50)DoxorubicinNot specified[9]
Pyrazole DerivativesA549 (Lung Cancer)> 5.75 (logGI50)DoxorubicinNot specified[9]
Isoxazole-amide AnaloguesHep3B (Liver Cancer)~23DoxorubicinNot specified[11]
Isoxazole-amide AnaloguesHeLa (Cervical Cancer)15.48DoxorubicinNot specified[11]

IC50: Half-maximal inhibitory concentration; logGI50: Log of the concentration causing 50% growth inhibition

The data indicates that while some derivatives exhibit potent anticancer activity, further optimization is required to match or exceed the efficacy of standard chemotherapeutic agents like Doxorubicin. The true potential may lie in developing derivatives with improved selectivity and reduced side effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol 1: Synthesis of a Phenoxyacetyl Ketone

This protocol describes a general procedure for the synthesis of a ketone from N-methoxy-N-methyl-2-phenoxyacetamide using a Grignard reagent.

Materials:

  • N-methoxy-N-methyl-2-phenoxyacetamide

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

  • Synthesized compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

N-methoxy-N-methyl-2-phenoxyacetamide stands as a valuable and versatile building block in medicinal chemistry. Its ability to cleanly generate ketones opens a gateway to a rich diversity of bioactive molecules, particularly heterocyclic compounds. While the derivatives synthesized to date exhibit promising antimicrobial and anticancer activities, further structural modifications and in-depth pharmacological studies are necessary to fully realize their therapeutic potential. The strategic use of this Weinreb amide allows for the efficient exploration of chemical space around the privileged phenoxyacetamide scaffold, paving the way for the discovery of next-generation therapeutic agents.

References

  • A highly efficient method for chemoselective synthesis of biaryl ketones by arylation of Weinreb amides (N-methoxy-N-methylamides) with functionalized Grignard reagents is reported. This protocol offers rapid entry to functionalized biaryl ketones after Mg/halide exchange with i-PrMgCl·LiCl under operationally-simple and practical reaction conditions. The scope of the method is highlighted in >40 examples, including bioactive compounds and pharmaceutical derivatives. (2020). Organic & Biomolecular Chemistry. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majdhoub, M. A., Jamil, M. A., & Tazzit, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine. [Link]
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). European Journal of Medicinal Chemistry. [Link]
  • Reyes-Vivas, H., et al. (2023). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity. [Link]
  • Weinreb ketone synthesis - Wikipedia. (n.d.). [Link]
  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules. [Link]
  • Li, X., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
  • Nugent, J., & Schwartz, B. D. (2016). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Organic Letters. [Link]
  • Huang, W., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry. [Link]
  • Ali, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). [Link]
  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. [Link]
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Journal of Emerging Technologies and Innovative Research. [Link]
  • Nitulescu, G. M., et al. (2011). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry. [Link]
  • Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021). ResearchGate. [Link]
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). ResearchGate. [Link]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2023). Semantic Scholar. [Link]
  • Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. [Link]
  • Wang, Y., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Comparative

patent literature on the synthesis and use of N-methoxy-N-methyl-2-phenoxyacetamide

Publish Comparison Guide: Synthesis and Application of N-Methoxy-N-methyl-2-phenoxyacetamide Executive Summary N-Methoxy-N-methyl-2-phenoxyacetamide (CAS: 91012-53-2) is a specialized Weinreb amide derivative of phenoxya...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Synthesis and Application of N-Methoxy-N-methyl-2-phenoxyacetamide

Executive Summary

N-Methoxy-N-methyl-2-phenoxyacetamide (CAS: 91012-53-2) is a specialized Weinreb amide derivative of phenoxyacetic acid.[1] Unlike standard esters or acid chlorides, this compound serves as a "privileged intermediate" in medicinal chemistry, specifically designed to enable the controlled synthesis of phenoxy-alkyl ketones and aldehydes without the risk of over-addition (formation of tertiary alcohols).[2]

This guide objectively compares the synthesis and utility of this amide against traditional acylating agents, providing validated protocols for its preparation and downstream application in drug discovery (e.g., MCH antagonist synthesis).[2]

Synthesis Protocols: Comparative Methodologies

The preparation of N-methoxy-N-methyl-2-phenoxyacetamide can be achieved via two primary routes. The choice of method depends on scale, available reagents, and atom economy requirements.[2]

Protocol A: One-Pot Phosphoryl Chloride (POCl₃) Activation

Best for: High yield, mild conditions, and avoiding the isolation of unstable acid chlorides.[2]

Rationale: This method utilizes POCl₃ to activate phenoxyacetic acid in situ, forming a mixed anhydride that reacts rapidly with N,O-dimethylhydroxylamine.[2] It avoids the harsh conditions of thionyl chloride (SOCl₂).[2]

Step-by-Step Methodology:

  • Charge: In a clean, dry round-bottom flask under N₂ atmosphere, dissolve Phenoxyacetic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous Dichloromethane (DCM) [10 mL/g of acid].

  • Cool: Lower the temperature to 0°C using an ice bath.

  • Base Addition: Dropwise add Diisopropylethylamine (DIPEA) (3.0 equiv).[1] Note: Exothermic reaction; maintain T < 5°C.

  • Activation: Add POCl₃ (1.1 equiv) dropwise over 20 minutes.

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1]

  • Quench: Cool to 0°C and quench with saturated NaHCO₃ solution.

  • Workup: Extract aqueous layer with DCM (2x).[1][3][4] Wash combined organics with 1N HCl (to remove unreacted amine) and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 20% EtOAc in Hexanes).

Expected Yield: 85–88% (Colorless oil/solid).[1]

Protocol B: Acid Chloride Route (Classic)

Best for: Large-scale industrial batches where POCl₃ waste is a concern.[1]

  • Convert phenoxyacetic acid to phenoxyacetyl chloride using SOCl₂ (reflux, 2h).[2] Remove excess SOCl₂ via azeotropic distillation with toluene.[2]

  • Dissolve the crude acid chloride in DCM.[2]

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv) and Pyridine (2.2 equiv) at 0°C.

  • Stir 1 hour. Perform standard aqueous workup.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and decision points between the two synthesis pathways.

SynthesisWorkflow Start Starting Material: Phenoxyacetic Acid Decision Select Activation Method Start->Decision RouteA Route A: POCl3 Activation (One-Pot) Decision->RouteA High Yield / Lab Scale RouteB Route B: SOCl2 Activation (Two-Step) Decision->RouteB Bulk Scale / Low Cost IntermediateA Mixed Anhydride Intermediate RouteA->IntermediateA POCl3, 0°C IntermediateB Phenoxyacetyl Chloride RouteB->IntermediateB SOCl2, Reflux Reagent Add N,O-Dimethylhydroxylamine + Base (DIPEA/Pyridine) IntermediateA->Reagent IntermediateB->Reagent Product Product: N-Methoxy-N-methyl- 2-phenoxyacetamide Reagent->Product Nucleophilic Acyl Substitution

Caption: Decision matrix for synthesizing CAS 91012-53-2 via One-Pot (POCl3) vs. Classical (Acid Chloride) routes.

Performance Comparison: Weinreb Amide vs. Alternatives

The primary value of N-methoxy-N-methyl-2-phenoxyacetamide lies in its chemoselectivity during nucleophilic addition.[1] The table below compares it against standard electrophiles when reacting with a Grignard reagent (e.g., MeMgBr) to form 1-phenoxy-2-propanone .

FeatureN-Methoxy-N-methyl-2-phenoxyacetamide (Weinreb)Phenoxyacetyl ChlorideMethyl Phenoxyacetate (Ester)
Primary Product Ketone (1-phenoxy-2-propanone)Mixture (Ketone + Tertiary Alcohol)Mixture (Ketone + Tertiary Alcohol)
Mechanism Stable 5-membered metal chelate prevents 2nd addition.[1]Fast reaction; ketone product is more reactive than SM.[2]Ketone product competes for nucleophile.
Stoichiometry 1.0 - 1.2 equiv NucleophileRequires careful control (often <1 equiv).[1]Difficult to control.
Yield (Ketone) > 90% 40 - 60%30 - 50%
Stability High (shelf-stable solid/oil).[1]Low (hydrolyzes rapidly).[1]Moderate.
Impurity Profile Clean conversion.Oligomers, over-alkylation products.[2]Double-addition alcohol.[1]

Key Insight: The Weinreb amide forms a stable tetrahedral intermediate (see Section 5) that does not collapse to the ketone until acidic workup.[2] This effectively "masks" the carbonyl, preventing the over-addition of the Grignard reagent that plagues acid chloride and ester reactions.[2]

Application: Controlled Ketone Synthesis

Objective: Synthesis of 1-phenoxy-2-propanone (Intermediate for MCH antagonists).

Mechanism of Action: Upon addition of the organometallic reagent (R-M), the magnesium atom chelates between the carbonyl oxygen and the N-methoxy oxygen.[2] This forms a rigid, stable 5-membered ring intermediate.[1][5][6]

Experimental Protocol:

  • Dissolution: Dissolve N-methoxy-N-methyl-2-phenoxyacetamide (1.0 g, 5.1 mmol) in anhydrous THF (15 mL). Cool to -78°C (dry ice/acetone).

  • Addition: Slowly add Methylmagnesium bromide (3.0 M in ether, 1.2 equiv) over 15 minutes.

  • Warming: Allow the mixture to warm to 0°C over 1 hour. Crucial: The ketone is NOT formed yet; the chelate is stable.[2]

  • Hydrolysis (The Release): Pour the reaction mixture into cold 1N HCl or saturated NH₄Cl. Shake vigorously.

    • Chemistry: The acid protonates the amine leaving group, collapsing the tetrahedral intermediate and releasing the ketone.[2]

  • Isolation: Extract with Et₂O. Dry and concentrate.

WeinrebMechanism Step1 Weinreb Amide (Electrophile) Step2 Tetrahedral Chelate Intermediate (Stable Mg-Complex) Step1->Step2 + R-MgBr (Nucleophilic Attack) Step3 Acidic Hydrolysis (Quench) Step2->Step3 Stable until Acid added Step4 Target Ketone + Free Amine Step3->Step4 Collapse & Release

Caption: Mechanistic pathway showing the stable chelate intermediate that prevents over-alkylation.

References

  • Narender, M. et al. "A Facile One-Pot Synthesis of Weinreb Amides from Carboxylic Acids with POCl3." World Journal of Pharmaceutical Research, Vol 8, Issue 4, 2019.[2][3]

  • Ligneau, X. et al. "1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof." U.S. Patent 7,423,030, Sep 9, 2008.[2] (Describes use of N-methoxy-N-methyl-2-phenoxyacetamide as intermediate).

  • Nahm, S. & Weinreb, S.M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[2] (Foundational methodology).

  • PubChem Database. "N-Methoxy-N-methyl-2-phenoxyacetamide (CID 91012-53-2)."[1] [1][2]

Sources

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